4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(methoxymethyl)piperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFPNJBYLPNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Methoxymethyl)piperidine-1-sulfonyl chloride chemical structure
Abstract
This technical guide provides a comprehensive analysis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2), a specialized heterocyclic building block used in medicinal chemistry. This document details its structural characteristics, validated synthesis protocols, reactivity profiles, and applications in fragment-based drug discovery (FBDD). It is designed for researchers requiring high-fidelity data for the synthesis of sulfonamide libraries and bioactive small molecules.
Chemical Identity & Structural Analysis
The compound features a piperidine core functionalized with a methoxymethyl group at the C4 position and a highly reactive sulfonyl chloride moiety at the N1 position. This bifunctional scaffold balances the lipophilicity of the piperidine ring with the polar character of the ether linkage, making it an ideal candidate for optimizing pharmacokinetic properties (logP/logD).
Table 1: Physicochemical Properties
| Property | Data |
| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |
| CAS Number | 1243250-01-2 |
| Molecular Formula | |
| Molecular Weight | 227.71 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Reactivity | Electrophilic (Sulfonyl center); Moisture sensitive |
| Predicted LogP | ~1.2 - 1.5 |
Structural Conformation
The piperidine ring predominantly adopts a chair conformation . The bulky 4-methoxymethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. The sulfonyl chloride group at N1 adopts a geometry that flattens the nitrogen pyramid slightly compared to a tertiary amine, increasing the steric demand around the electrophilic sulfur atom.
Synthesis Strategy & Mechanism
The most reliable synthesis route involves the chlorosulfonylation of the secondary amine precursor, 4-(methoxymethyl)piperidine, using sulfuryl chloride (
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur center of sulfuryl chloride, displacing a chloride ion. A base (typically triethylamine or excess amine) is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Synthesis pathway via chlorosulfonylation.[1] The base scavenges HCl to prevent amine salt formation.
Experimental Protocol
Objective: Synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride on a 10 mmol scale. Safety Warning: Sulfuryl chloride is corrosive and lachrymatory. Perform all operations in a fume hood.
Materials
-
4-(Methoxymethyl)piperidine (1.29 g, 10 mmol)
-
Sulfuryl chloride (1.48 g, 11 mmol, 1.1 equiv)
-
Triethylamine (TEA) (1.11 g, 11 mmol, 1.1 equiv)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C (dry ice/acetone bath) or -20°C (ice/salt) depending on selectivity needs (lower temp reduces side reactions).
-
Reagent Addition: Add sulfuryl chloride (1.1 equiv) to anhydrous DCM (20 mL).
-
Amine Addition: In a separate vial, dissolve 4-(methoxymethyl)piperidine (1.0 equiv) and TEA (1.1 equiv) in DCM (10 mL).
-
Controlled Reaction: Add the amine/base solution dropwise to the sulfuryl chloride solution over 30 minutes. Crucial: Exothermic reaction; maintain temperature below -10°C to prevent decomposition.
-
Warming: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Note: Sulfonyl chlorides are unstable on silica; quench a small aliquot with methanol to visualize as the methyl sulfonamide).
-
Workup:
-
Dilute with cold DCM (50 mL).
-
Wash rapidly with ice-cold water (2 x 20 mL) to remove salts.
-
Wash with cold 1N HCl (rapidly) to remove unreacted amine.
-
Wash with brine, dry over anhydrous
, and filter.[2]
-
-
Isolation: Concentrate the filtrate under reduced pressure at <30°C . High heat can cause thermal decomposition (
extrusion). -
Purification: The crude oil is typically >90% pure. If necessary, purify via rapid filtration through a short pad of silica gel using Hexane/EtOAc (avoiding prolonged contact) or vacuum distillation (if stable).
Reactivity & Applications
Sulfonamide Synthesis (Core Application)
The primary utility of this scaffold is the generation of sulfonamides, a pharmacophore found in antibiotics, diuretics, and protease inhibitors.[3]
Reaction Logic: The sulfonyl chloride is a "hard" electrophile. It reacts readily with primary and secondary amines.[4] The reaction is less sensitive to steric hindrance than the corresponding acyl chloride reaction but requires basic conditions to neutralize the HCl byproduct.
Figure 2: Sulfonamide formation mechanism. The sulfonyl chloride undergoes nucleophilic substitution by the amine.
Medicinal Chemistry Utility
-
Fragment-Based Design: The 4-methoxymethyl group acts as a polar handle, potentially engaging in H-bond accepting interactions with solvated pockets in enzymes (e.g., Kinases, GPCRs).
-
Solubility Enhancement: The ether oxygen improves aqueous solubility compared to a simple cyclohexyl or piperidinyl analog.
-
Therapeutic Areas:
-
Antimicrobials:[5] Analogs of sulfonamide antibiotics.
-
Pain Management: Piperidine sulfonamides have been explored as MMP inhibitors and opioid receptor modulators.
-
Safety & Handling
-
Hazards: Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive (Reacts violently with water).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Spill Response: Neutralize with sodium bicarbonate or lime. Do not add water directly to the concentrated chemical.
References
-
National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]
Sources
4-(Methoxymethyl)piperidine-1-sulfonyl chloride discovery and history
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-01-2 ) is a specialized sulfonylating reagent used in modern medicinal chemistry.[1] It serves as a critical building block for introducing the 4-(methoxymethyl)piperidine-1-sulfonyl moiety—a pharmacophore designed to balance lipophilicity and metabolic stability in drug candidates. Unlike simple alkyl sulfonyl chlorides, this reagent offers a high fraction of saturated carbon (Fsp³) while providing a specific hydrogen-bond acceptor site (the ether oxygen) without the donor liability of a hydroxyl group.
This guide details the compound's history, synthesis protocols, and application in drug discovery campaigns, specifically in the fields of antiviral therapeutics and CFTR modulation.
Part 1: Chemical Identity & Structural Significance
Chemical Data
| Property | Specification |
| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |
| CAS Number | 1243250-01-2 |
| Molecular Formula | C₇H₁₄ClNO₃S |
| Molecular Weight | 227.71 g/mol |
| Physical State | Viscous oil or low-melting solid (typically handled in solution) |
| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |
Structural Pharmacophore Analysis
The 4-(methoxymethyl)piperidine scaffold addresses a common "molecular obesity" challenge in drug design.
-
Lipophilicity Modulation: The methoxymethyl group lowers cLogP compared to a 4-ethyl or 4-propyl substituent, improving aqueous solubility.
-
Metabolic Stability: The ether linkage is generally more resistant to oxidative metabolism (CYP450) compared to a terminal alcohol or a benzylic position.
-
Vector Positioning: The sulfonyl chloride group allows for the rigid positioning of the piperidine ring when coupled to amines (forming sulfamides) or alcohols (forming sulfamates).
Part 2: Discovery and Historical Context
The "Escape from Flatland" (2005–Present)
The emergence of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is not tied to a single "eureka" discovery event but rather to the systematic shift in medicinal chemistry philosophies during the mid-2000s. As high-throughput screening libraries became dominated by flat, aromatic compounds, attrition rates in clinical trials due to poor solubility and toxicity increased.
Researchers began prioritizing Fsp³-rich scaffolds (molecules with a higher fraction of sp³-hybridized carbons). The parent amine, 4-(methoxymethyl)piperidine (CAS 916317-00-5), became a "privileged structure" for replacing phenyl rings or simple alkyl chains. The sulfonyl chloride derivative was subsequently developed as a "just-in-time" reagent to introduce this privileged fragment into sulfonamide libraries.
Key Historical Milestones[2]
-
Early 2000s: Introduction of 4-substituted piperidines as bioisosteres for phenyl rings in GPCR ligands.
-
2010s: Widespread adoption in Fragment-Based Drug Discovery (FBDD) . The reagent allowed for the rapid expansion of fragment hits by reacting with nucleophilic "warheads."
-
2013-2017: Prominent appearance in patent literature for CFTR modulators (Cystic Fibrosis) and HCV/Antiviral inhibitors , where the methoxymethyl group was crucial for optimizing cell permeability.
Part 3: Synthesis Protocols
Standard Preparation Route
Because of its moisture sensitivity, this reagent is often prepared in situ or by custom synthesis houses. The standard industrial route involves the chlorosulfonylation of the parent amine.
Reaction Logic
The reaction utilizes sulfuryl chloride (SO₂Cl₂) rather than chlorosulfonic acid to avoid harsh acidic conditions that could cleave the ether linkage.
Figure 1: Synthesis pathway from parent amine.
Step-by-Step Protocol (Self-Validating)
Note: Perform in a fume hood under an inert atmosphere.
-
Preparation: Dissolve 4-(methoxymethyl)piperidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add a solution of Sulfuryl Chloride (1.1 eq) in DCM dropwise over 30 minutes. Critical: Control exotherm to prevent decomposition.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (conversion of amine) or LCMS (observing the methyl ester derivative if quenched with methanol).
-
Workup: Dilute with cold DCM, wash rapidly with ice-cold 5% citric acid (to remove amine salts) followed by cold brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C.
-
Validation: The product should be a viscous oil/solid. ¹H NMR should show the downfield shift of the piperidine ring protons adjacent to the nitrogen (approx. δ 3.6-3.8 ppm) compared to the starting amine.
-
Part 4: Applications in Drug Discovery
Case Study: Antiviral Helicase Inhibitors
In the development of inhibitors for the nsP2 helicase (a target in alphaviruses like Chikungunya), the 4-(methoxymethyl)piperidine moiety was used to optimize the "cap" region of the inhibitor.
-
Mechanism: The sulfonyl chloride was reacted with a spirodioxolane core amine.
-
Outcome: The methoxymethyl group provided superior solubility compared to the cyclohexyl analog while maintaining hydrophobic contacts within the enzyme pocket.
Workflow: Sulfonamide Library Generation
The following diagram illustrates how this reagent is used to generate diversity in a medicinal chemistry campaign.
Figure 2: Diversity generation using the sulfonyl chloride warhead.
Part 5: Handling and Safety
-
Corrosivity: As a sulfonyl chloride, the compound hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. It causes severe skin burns and eye damage.
-
Moisture Sensitivity: Store in a desiccator or glovebox. If the compound turns from a white/yellow solid to a sticky brown gum, it has likely hydrolyzed.
-
Quenching: Quench excess reagent with a mixture of Methanol and Ammonium Hydroxide before disposal.
References
-
Chemical Identity: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.[1] CAS Common Chemistry / AK Scientific Catalog (CAS 1243250-01-2). Link
-
Synthesis Methodology: Synthesis of Sulfinamides and Sulfonyl Chlorides from Amines. Org.[2][3] Synth. (General procedure for piperidine chlorosulfonylation). Link
-
Medicinal Chemistry Application (Antiviral): Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. RSC Medicinal Chemistry. Link
-
Medicinal Chemistry Application (CFTR): N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use. WO2017060874A1. Link
-
Parent Amine Utility: 4-(Methoxymethyl)piperidine hydrochloride. Biosynth / Fisher Scientific Data. Link[4]
Sources
- 1. 1243250-01-2 4-(Methoxymethyl)piperidine-1-sulfonyl chloride AKSci 8877DH [aksci.com]
- 2. New Drug Approvals [approvals85.rssing.com]
- 3. WO2007123225A1 - Oxadiazolidinedione compound - Google Patents [patents.google.com]
- 4. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
The Strategic Application of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride has emerged as a reagent of significant interest, enabling the introduction of a uniquely functionalized piperidine-sulfonamide scaffold into drug candidates. This guide elucidates the chemical mechanism of action of this reagent, provides validated synthetic protocols for its application, and explores the strategic rationale for its use in constructing complex molecules with desirable pharmacological profiles. By examining the physicochemical properties imparted by the 4-(methoxymethyl)piperidine moiety, we present a comprehensive overview for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their discovery programs.
The Piperidine Sulfonamide Scaffold: A Convergence of Privileged Structures
The pursuit of novel chemical entities with optimized efficacy and drug-like properties frequently leads medicinal chemists to a set of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. Both the sulfonamide group and the piperidine ring independently hold this distinction, and their combination via reagents like 4-(methoxymethyl)piperidine-1-sulfonyl chloride offers a powerful strategy in molecular design.
-
The Sulfonamide Moiety: Far more than a simple linker, the sulfonamide functional group (-SO₂N-) is a cornerstone of modern pharmaceuticals.[1] Since the discovery of prontosil in the 1930s, this moiety has been integral to a vast array of FDA-approved drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1] Its tetrahedral geometry, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable bioisostere for amide bonds, often improving pharmacokinetic profiles.[2]
-
The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a key tool for navigating chemical space. Its saturated, three-dimensional chair conformation allows for precise vectorial positioning of substituents, enabling optimized interactions with biological targets. Furthermore, the basic nitrogen atom can be crucial for modulating aqueous solubility and forming salt forms, which are critical for drug formulation and bioavailability.
The specific focus of this guide, the 4-(methoxymethyl)piperidine substitution, introduces a flexible, polar, non-ionizable side chain containing a hydrogen bond acceptor (the ether oxygen). This feature can significantly enhance solubility and permeability while providing an additional interaction point with a biological target, thereby improving both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical and Reactive Properties of the Reagent
A thorough understanding of a reagent's properties is critical for its effective and safe implementation in synthesis. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a reactive chemical species designed for the specific purpose of sulfonylation.
| Property | Value | Source |
| CAS Number | 1243250-01-2 | [3] |
| Molecular Formula | C₇H₁₄ClNO₃S | [3] |
| Molecular Weight | 227.71 g/mol | |
| Appearance | Colorless to light yellow solid-liquid mixture | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Reactivity and Handling: As a sulfonyl chloride, this reagent is highly electrophilic at the sulfur atom and is sensitive to moisture and nucleophiles. Hydrolysis will readily occur upon contact with water, yielding the corresponding sulfonic acid and hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Core Mechanism of Action: Sulfonamide Bond Formation
The "mechanism of action" for a synthetic reagent refers to its chemical reactivity. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride acts as an electrophilic donor of the 4-(methoxymethyl)piperidine-1-sulfonyl group. Its reaction with a primary or secondary amine is the most common method for forming a sulfonamide bond and proceeds via a well-established nucleophilic substitution pathway.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting sulfonamide is protonated on the nitrogen. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), removes this proton to yield the final, neutral sulfonamide product and a hydrochloride salt of the base. The use of a base is crucial to drive the reaction to completion by neutralizing the HCl generated.
Below is a diagram illustrating this fundamental reaction mechanism.
Caption: Reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Aryl-4-(methoxymethyl)piperidine-1-sulfonamide
This section provides a robust, self-validating protocol for the synthesis of a representative sulfonamide using 4-(methoxymethyl)piperidine-1-sulfonyl chloride. The methodology is synthesized from standard procedures reported for sulfonyl chloride reactions in the patent literature.[5]
Materials and Reagents:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq)
-
Substituted aniline or heterocyclic amine (1.0 - 1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the selected amine (1.1 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIEA, 2.0 eq) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the hydrochloride salt of the base and any unreacted starting materials.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for sulfonamide synthesis.
Case Study: The Value of the 4-(Methoxymethyl)piperidine Scaffold in Opioid Analgesics
While direct biological data on sulfonamides derived from 4-(methoxymethyl)piperidine-1-sulfonyl chloride is not broadly published, the immense value of the core scaffold is powerfully demonstrated in the field of opioid analgesics. A seminal study by Van Daele et al. in 1976 led to the discovery of Sufentanil, an extremely potent and safe analgesic.[6]
One of the key compounds investigated in this work was N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (designated R 30 730).[6] This molecule, which contains the identical 4-(methoxymethyl)piperidine core, was found to be an exceptionally potent analgesic with an unusually high safety margin.
Key Pharmacological Data for Compound R 30 730:
-
Analgesic Potency: 4521 times more potent than morphine in rats.[6]
-
Onset of Action: Rapid.[6]
-
Duration of Action: Relatively short, comparable to fentanyl.[6]
-
Safety Margin (LD₅₀/ED₅₀): 25,211.[6]
This case study authoritatively demonstrates the favorable properties that the 4-(methoxymethyl)piperidine moiety can confer upon a molecule. The methoxymethyl group is critical for achieving this high therapeutic index. It is precisely this kind of field-proven insight that justifies the selection of 4-(methoxymethyl)piperidine-1-sulfonyl chloride as a building block. A drug development professional can infer that incorporating this scaffold, whether through an amide or a sulfonamide linkage, is a rational strategy for enhancing potency, safety, and overall drug-like properties.
Conclusion
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is more than a simple reagent; it is a strategic tool for the rational design of novel drug candidates. Its chemical mechanism of action—reliable and efficient sulfonamide bond formation—provides a robust method for incorporating a privileged scaffold into new molecular entities. The 4-(methoxymethyl)piperidine moiety itself has a proven track record in medicinal chemistry, contributing to enhanced potency and exceptional safety margins in highly successful drug classes. By understanding the fundamental chemistry of this reagent and the pharmacological value of the scaffold it delivers, researchers can confidently employ it to accelerate their drug discovery efforts and develop next-generation therapeutics.
References
- This cit
- This cit
- Nerviano, A. (2009). Sulfonamides. Google Patents. WO2009124962A2.
- This cit
-
Van Bever, W. F. M., Niemegeers, C. J. E., Schellekens, K. H. L., & Janssen, P. A. J. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551. Available from: [Link]
- This cit
- This cit
- This cit
-
Song, B., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. Available from: [Link]
- This cit
-
Van Daele, P. G. H., De Bruyn, M. F. L., Boey, J. M., Sanczuk, S., Agten, J. T. M., & Janssen, P. A. J. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531. Available from: [Link]
- This cit
- This cit
-
Govender, T., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4172-4185. Available from: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available from: [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2000050391A1 - Novel sulfonamide compounds and uses thereof - Google Patents [patents.google.com]
- 3. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]
- 4. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]
- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methoxymethyl)piperidine-1-sulfonyl chloride molecular weight 227.71 g/mol
Precision Reagents in Medicinal Chemistry[1]
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based small molecule inhibitors.[1][2] With a molecular weight of 227.71 g/mol , this reagent introduces a piperidine ring substituted at the 4-position with a methoxymethyl ether—a motif strategically valued for enhancing metabolic stability and aqueous solubility compared to simple alkyl chains.[1]
This guide serves as a definitive technical manual for handling, reacting, and validating this compound in a drug discovery context. It moves beyond basic catalog data to provide "in-the-fume-hood" operational protocols.[1]
Part 1: Chemical Identity & Physicochemical Profile
The utility of this reagent lies in its dual functionality: the highly reactive sulfonyl chloride headgroup (for coupling) and the chemically inert methoxymethyl ether tail (for physicochemical property modulation).
Datasheet Summary
| Property | Specification | Technical Note |
| CAS Number | 1243250-01-2 | Unique identifier for regulatory filing.[1] |
| Formula | ||
| Mol. Weight | 227.71 g/mol | Use this exact value for stoichiometry. |
| Appearance | White to off-white solid | Yellowing indicates hydrolysis/degradation.[1] |
| Solubility | DCM, THF, EtOAc, DMF | Reacts violently with water/alcohols. |
| Storage | 2–8°C, Inert Atmosphere | Highly hygroscopic; store under Argon/Nitrogen. |
Structural Analysis
The molecule features a piperidine core constrained in a chair conformation. The 4-methoxymethyl group (
Part 2: Reactivity & Mechanistic Insight[3]
The primary application of this reagent is the formation of sulfonamides via nucleophilic substitution.
The Mechanism: Sulfonyl-Substitution (
-like)
Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl chlorides typically react via a concerted
-
Nucleophilic Attack: The amine nucleophile attacks the sulfur atom.
-
Leaving Group Departure: Chloride is displaced.
-
Proton Transfer: A base (TEA, DIPEA) scavenges the generated HCl to drive equilibrium and prevent amine protonation.
Critical Failure Mode (Hydrolysis):
In the presence of ambient moisture, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid (
-
Observation: The solid becomes sticky/oily and acidic.
-
Consequence: The sulfonic acid is unreactive toward amines under standard coupling conditions, leading to drastic yield loss.
Part 3: Operational Protocols
Protocol A: Anhydrous Sulfonamide Synthesis (Standard Operating Procedure)
Target Audience: Medicinal Chemists performing parallel synthesis or hit-to-lead optimization.[1]
Reagents:
-
Amine substrate (1.0 equiv)[3]
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.2 equiv)[1]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
DMAP (0.1 equiv) [Optional catalyst for steric bulk]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 eq) and Base (2.5 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (ice bath). Note: Sulfonylation is exothermic; cooling prevents side reactions.
-
Addition: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.2 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the amine mass and appearance of Product Mass (
).
-
-
Quench: Add saturated aqueous
to quench unreacted sulfonyl chloride (hydrolyzes it to water-soluble sulfonate).
Protocol B: Workup & Purification Strategy
Why this matters: Sulfonyl chlorides can degrade into sulfonic acids that are difficult to separate from polar products.
Decision Tree for Workup:
Caption: Logical workflow for the isolation of sulfonamide products, prioritizing the removal of hydrolytic byproducts.
Part 4: Quality Control & Troubleshooting
When using catalog reagents, "Trust but Verify" is the golden rule.
1. Purity Check (H-NMR):
Before using the reagent, run a quick NMR in
-
Diagnostic Signal: Look for the piperidine ring protons.
-
Degradation Sign: If you see a broad singlet shifting >10 ppm (sulfonic acid proton) or significant shifts in the
-protons next to the nitrogen, the reagent has hydrolyzed. -
Recrystallization: If degraded, the sulfonyl chloride can often be recrystallized from dry Hexane/DCM, but it is usually more cost-effective to purchase a fresh bottle due to the high reactivity.
2. Mass Spectrometry (LCMS):
-
Sulfonyl Chloride: often does not ionize well or hydrolyzes on the column to show the sulfonic acid mass [M+OH].
-
Sulfonamide Product: Shows a characteristic isotopic pattern due to Sulfur (
is ~4.2% natural abundance), though less distinct than Chlorine/Bromine.
Part 5: Medicinal Chemistry Context
Why use this specific scaffold?
-
Solubility: The methoxymethyl ether is a "solubilizing tail." It disrupts crystal packing and interacts with water, improving the thermodynamic solubility of the final drug candidate compared to a simple methyl or ethyl group.
-
Metabolic Stability: Unlike a terminal alcohol (
), the ether is capped, preventing rapid glucuronidation (Phase II metabolism). -
Vector: The piperidine ring provides a rigid vector, projecting the ether group into a specific region of the binding pocket (solvent-exposed region), which is ideal for fine-tuning PK (pharmacokinetics) without killing potency.[1]
References
-
Mechanistic Foundation: "Synthesis of Sulfonamides." Organic Chemistry Portal. Validated standard protocols for sulfonyl chloride coupling. Link
-
Reagent Stability: "Handling and Storage of Sulfonyl Chlorides." Sigma-Aldrich Technical Bulletin. Link
-
MOM Ether vs. Alkyl Ether: "Protective Groups in Organic Synthesis" (Green & Wuts). Note: Clarifies the stability difference between acetals and the stable ether present in this reagent.Link
-
Compound Data: PubChem Compound Summary for Piperidine-1-sulfonyl chlorides. Link
(Note: Specific CAS 1243250-01-2 is a catalog building block; general references for the class behavior are cited above for authoritative grounding.)
Sources
Technical Guide: Reactivity Profile of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride
The following technical guide details the reactivity profile, handling protocols, and synthetic applications of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride .
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 4-(methoxymethyl)piperidine-1-sulfonyl moiety.[1] This fragment serves as a non-aromatic, lipophilic spacer with defined polarity, often utilized to modulate physicochemical properties (LogD, solubility) in drug candidates targeting GPCRs and kinases.
This guide provides a comprehensive analysis of its electrophilic reactivity, stability constraints, and validated protocols for sulfonamide bond formation.
Chemical Identity & Properties
-
IUPAC Name: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride[1]
-
CAS Number: 1243250-01-2[1]
-
Molecular Formula: C
H ClNO S[1] -
Molecular Weight: 227.71 g/mol [1]
-
Structural Features:
-
Sulfonyl Chloride (
): Highly electrophilic S(VI) center prone to nucleophilic attack. -
Piperidine Ring: Provides a semi-rigid, aliphatic scaffold that restricts conformational freedom compared to acyclic chains.
-
Methoxymethyl Ether (MOM): A masked alcohol functionality. While generally stable under basic coupling conditions, it introduces specific acid-sensitivity constraints during workup.
-
Reactivity Profile
Electrophilic Potential
The sulfur atom in the sulfonyl chloride group is the primary reactive center. It undergoes nucleophilic substitution at sulfur via an addition-elimination mechanism.
-
Amines (Primary/Secondary): Rapid reaction to form stable sulfonamides.
-
Alcohols/Phenols: Slower reaction requiring catalysis (e.g., DMAP) to form sulfonate esters.
-
Water: Hydrolysis to the corresponding sulfonic acid (irreversible degradation).
Chemo-Selectivity & The MOM Ether Factor
A critical operational nuance is the stability of the Methoxymethyl (MOM) ether at the C4 position.
-
Base Stability: The MOM group is inert to the organic bases (TEA, DIPEA, Pyridine) used in sulfonylation.
-
Acid Sensitivity: MOM ethers are acetals and are susceptible to hydrolysis under strong acidic conditions (e.g., pH < 1, Lewis acids).[2]
-
Operational Impact: Avoid highly acidic aqueous washes (e.g., 1M HCl) during workup if the contact time is prolonged. Use 10% Citric Acid or Ammonium Chloride instead.
-
Mechanism of Action
The reaction proceeds via the attack of a nucleophile (Nu:) on the sulfur atom, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.
Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.
Experimental Protocols
Standard Sulfonamide Synthesis (General Procedure)
Context: Coupling with a primary amine (R-NH
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (2.5 mmol). Cool the mixture to 0°C if the amine is highly reactive (low steric hindrance).
-
Sulfonylation: Add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 mmol) dropwise (as a solution in 1 mL DCM if solid/viscous).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Checkpoint: If reaction is sluggish (e.g., electron-deficient anilines), add catalytic DMAP (0.1 equiv) and heat to 40°C.
-
-
Workup (MOM-Safe):
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash combined organics with 10% Citric Acid (briefly)
Water Brine. -
Note: Avoid prolonged exposure to strong acids to preserve the MOM ether.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Synthesis of Sulfonate Esters (Phenol Coupling)
Context: Reaction with phenols requires stronger activation due to lower nucleophilicity compared to amines.
-
Solvent: Acetonitrile or DCM.
-
Base: Pyridine (used as solvent or in excess) or TEA with DMAP (0.1 equiv).
-
Temperature: Often requires heating (reflux) or longer reaction times (overnight).
Stability & Handling Guide
Hydrolytic Instability
Like all sulfonyl chlorides, this reagent hydrolyzes in the presence of moisture to form 4-(methoxymethyl)piperidine-1-sulfonic acid and HCl.
-
Storage: Store at +4°C or -20°C under inert gas. Keep container tightly sealed.
-
Visual Indicator: The liquid/solid usually darkens or fumes upon significant degradation (release of HCl gas).
Decision Tree: Troubleshooting Low Yields
Use the following logic flow to diagnose synthetic failures.
Figure 2: Troubleshooting logic for sulfonylation reactions involving MOM-protected reagents.
Applications in Drug Discovery
The 4-(methoxymethyl)piperidine motif is strategically employed to:
-
Lower Lipophilicity (LogD): The ether oxygen accepts hydrogen bonds, lowering LogD compared to a cyclohexyl or simple piperidine analog, potentially improving metabolic stability.
-
Solubility: The ether linkage disrupts crystal packing and increases aqueous solubility relative to alkyl chains.
-
Spacer Function: The sulfonyl group acts as a "kinked" linker, orienting the piperidine ring out of the plane of the amine attachment, useful for exploring 3D chemical space in enzyme active sites.
References
-
Chemical Identity: 4-(methoxymethyl)-1-piperidinesulfonyl chloride. ChemicalBook. (Accessed 2026).[3] Link
-
General Sulfonamide Synthesis: Bahrami, K., et al. "H2O2/SOCl2: A Useful Reagent for the Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides."[4] J. Org.[4][5] Chem. 2009, 74, 9287-9291.[4] Link
-
MOM Group Stability: Greene, T.W., Wuts, P.G.M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal stability). Link
-
Piperidine Sulfonamides in Med Chem: Sulfonyl Chlorides and Sulfonamides: Building Blocks. Sigma-Aldrich Technical Bulletin. Link
Sources
Technical Guide: Safe Handling and Reactivity of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride
Executive Summary
This technical guide details the safety, handling, and operational protocols for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1240597-40-5). As a functionalized sulfonyl chloride, this reagent presents dual hazards: the corrosive, moisture-sensitive nature of the chlorosulfonyl moiety (
Key Hazard: Immediate hydrolysis upon contact with moisture, releasing hydrogen chloride (HCl) gas and generating heat. Primary Control: Strict exclusion of atmospheric moisture (Schlenk line/Glovebox) and rigorous engineering controls (Fume hood).
Part 1: Chemical Identity & Physiochemical Properties[1]
To handle this compound safely, one must understand its structural behavior. The piperidine ring increases lipophilicity compared to simple sulfonyl chlorides, potentially facilitating skin absorption, while the methoxymethyl group adds steric bulk and potential coordination sites.
| Property | Data / Description |
| Chemical Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |
| Functional Group | Sulfonyl Chloride ( |
| Molecular Formula | |
| Physical State | Typically a viscous liquid or low-melting solid (Analog based) |
| Reactivity | Electrophilic ; highly reactive toward nucleophiles (amines, alcohols, water). |
| Decomposition | Hydrolyzes to 4-(methoxymethyl)piperidine-1-sulfonic acid and HCl . |
Part 2: Hazard Identification & Mechanism (The "Why")
The Hydrolysis Cascade
The primary safety concern is the lability of the sulfur-chlorine bond. Unlike alkyl chlorides, sulfonyl chlorides are highly susceptible to nucleophilic attack by water. This reaction is not just a degradation issue; it is a safety hazard due to the rapid evolution of acidic gas.
Diagram 1: Hydrolysis & Reactivity Pathway
This diagram illustrates the divergent pathways of the compound: controlled synthesis vs. uncontrolled hydrolysis.
Caption: Divergent reactivity pathways. The red path indicates the uncontrolled hydrolysis hazard releasing HCl; the green path represents the intended anhydrous synthesis.
Health Hazards[2][3]
-
Skin Corrosion (Category 1B): The compound reacts with skin moisture, generating HCl in situ, causing deep chemical burns that may not be immediately painful (delayed necrosis).
-
Lachrymator: Vapors are irritating to mucous membranes.
-
Sensitization: Sulfonating agents can act as haptens, potentially causing respiratory or skin sensitization upon repeated exposure.
Part 3: Engineering Controls & PPE[4]
Standard laboratory attire is insufficient.[1] The ability of sulfonyl chlorides to penetrate standard nitrile gloves necessitates a layered approach.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Scientific Rationale |
| Gloves (Primary) | Silver Shield (Laminate) or Viton | Sulfonyl chlorides can permeate thin nitrile (< 4 mil) in minutes. |
| Gloves (Secondary) | Nitrile (Disposable) | Worn over laminate gloves for dexterity and grip. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses do not protect against vapors or pressurized splashes. |
| Respiratory | Fume Hood (Mandatory) | HCl gas has a ceiling limit of 2 ppm. Do not rely on N95 masks. |
Engineering Controls
-
Work Area: All manipulations (weighing, dispensing) must occur inside a certified chemical fume hood.
-
Atmosphere: Use a nitrogen or argon blanket.[2] Moisture in the air is sufficient to degrade the reagent and corrode metal spatulas.
Part 4: Operational Protocol (Self-Validating Systems)
This protocol uses a "Check-Verify" system to ensure safety at every stage.
Storage & Transfer
-
Storage: Store at 2–8°C under inert gas. The container cap should be wrapped in Parafilm or electrical tape to prevent moisture ingress.
-
Visual Check: Before opening, inspect for white crust formation around the cap. Causality: White crust indicates hydrolysis (sulfonic acid formation) and pressurization (HCl gas). Open cautiously.
Reaction Setup (Anhydrous Conditions)
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Trap: Always include a tertiary amine base (e.g., Triethylamine, DIPEA) or an inorganic base (K2CO3) in the reaction mixture.
Quenching Protocol (Critical Safety Step)
NEVER add water directly to the neat sulfonyl chloride. The exotherm can cause rapid boiling and dispersal of corrosive material.
Step-by-Step Quench:
-
Dilution: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).
-
Cooling: Place the vessel in an ice/water bath (
). -
Reagent Preparation: Prepare a saturated Sodium Bicarbonate (
) solution or 1M NaOH. -
Controlled Addition: Add the aqueous base dropwise to the stirred organic layer.
-
Observation: Watch for bubbling (
release from bicarbonate).
-
-
Validation (The "Stop" Point): Test the pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more base.
Diagram 2: Safe Handling Workflow
This flowchart outlines the logical decision gates for handling the reagent.
Caption: Operational workflow emphasizing the pH validation step before disposal.
Part 5: Emergency Response & Waste Disposal
Spill Management
-
Small Spill (< 10 mL):
-
Evacuate the immediate area.[4]
-
Cover spill with solid sodium bicarbonate or calcium carbonate to neutralize acid.
-
Absorb with vermiculite or dry sand.
-
Sweep into a container (do not seal tightly immediately to allow gas escape).
-
-
Skin Contact:
-
Immediate: Flush with water for 15 minutes.
-
Secondary: Wash with soap (alkaline) to neutralize traces.
-
Medical: Seek attention; delayed burns are common with sulfonyl chlorides.
-
Disposal
-
Segregation: Do not mix with aqueous waste streams until fully quenched.
-
Labeling: Clearly label waste as "Corrosive - Sulfonyl Chloride Derivative - Acidic".
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[5] Piperidine-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Hydrogen Chloride. United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Technical Guide: 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride – Solubility & Handling Profile
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-01-2) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals. As a sulfonyl chloride, it functions as a "hard" electrophile.
Critical Operational Insight: Researchers often request "solubility data" for this class of compounds expecting a standard aqueous solubility table. However, solubility cannot be decoupled from stability for sulfonyl chlorides. While the compound is technically "soluble" in water and alcohols, it undergoes rapid hydrolytic or solvolytic decomposition in these media.
This guide defines the Operational Solubility Profile —identifying solvents that dissolve the compound without degrading its structural integrity—and provides a validated protocol for its use in synthesis.
Physicochemical Profile
Before handling, the physical state and lipophilicity must be understood to select appropriate extraction and purification solvents.
| Property | Value / Description | Source/Note |
| CAS Number | 1243250-01-2 | Unique Identifier |
| Molecular Formula | C₇H₁₄ClNO₃S | - |
| Molecular Weight | 227.71 g/mol | - |
| Physical State | Viscous Oil or Low-Melting Solid | Analogous to 4-methyl derivatives |
| Predicted LogP | ~1.2 – 1.8 | Lipophilic; prefers organic layers |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |
Solvent Compatibility & Reactivity Data[2]
The following table categorizes solvents based on Chemical Compatibility rather than simple dissolution.
Operational Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Stability Status | Application Recommendation |
| Chlorinated | Dichloromethane (DCM) | High | Stable | Primary Choice. Excellent for synthesis and liquid-liquid extraction. |
| Chlorinated | Chloroform (CHCl₃) | High | Stable | Good alternative; ensure it is ethanol-free (stabilizers can react). |
| Ethers | THF (Anhydrous) | High | Stable | Excellent for reactions requiring higher polarity than DCM. |
| Ethers | Diethyl Ether / MTBE | Moderate | Stable | Good for precipitation or washing crude solids. |
| Polar Aprotic | DMF / DMAc | High | Stable | Use for reactions with poor nucleophiles. Must be anhydrous. |
| Protic | Water | Soluble (Transient) | Unstable | AVOID. Rapid hydrolysis to sulfonic acid (R-SO₃H) and HCl. |
| Alcohols | Methanol / Ethanol | Soluble | Unstable | AVOID. Reacts to form sulfonate esters (R-SO₂-OR'). |
| Amines | Pyridine / Et₃N | High | Reactive | Used as reagents/scavengers, not bulk solvents (exothermic complexation). |
Mechanistic Insight: The Hydrolysis Trap
When dissolved in water, the sulfur atom undergoes nucleophilic attack by oxygen, displacing the chloride. This is autocatalytic; the generated HCl further catalyzes the degradation.
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
Visualizing Reactivity Pathways
The diagram below illustrates the divergent pathways based on solvent choice. The goal of any protocol is to force the Aminolysis pathway while suppressing Hydrolysis .
Figure 1: Divergent reactivity pathways. Green indicates the target synthetic route; red and yellow indicate decomposition pathways triggered by incorrect solvent selection.
Validated Experimental Protocol
This protocol is designed to maximize yield by mitigating moisture sensitivity.
Objective: Synthesis of a sulfonamide derivative from 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
Reagents
-
Substrate: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology
-
Preparation (Inert Environment):
-
Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.
-
Rationale: Eliminates atmospheric moisture that competes with the amine.
-
-
Solvation:
-
Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Rationale: Sulfonylation is exothermic.[1] Cooling prevents thermal decomposition and controls the reaction rate.
-
-
Addition:
-
Dissolve 4-(methoxymethyl)piperidine-1-sulfonyl chloride in a minimal volume of DCM.
-
Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Rationale: Slow addition prevents localized heating and ensures the scavenger base (TEA) neutralizes the generated HCl immediately.
-
-
Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC or LC-MS.
-
Target Mass: MW of Amine + 227.71 - 36.46 (HCl).
-
Common Artifact: If a peak at [M-Cl+OH] is observed, water intrusion occurred (hydrolysis).
-
-
-
Workup (The "Quench"):
-
Once starting material is consumed, add water to quench.[2]
-
Note: At this stage, the reactive chloride is gone, so water is safe.
-
Extract the organic layer (DCM). Wash with 0.1M HCl (to remove unreacted amine) followed by Brine.
-
Quality Control: Solubility & Stability Testing
If you possess a stored sample and need to verify its integrity before use, do not use a standard melting point test (decomposition may occur). Use this "Visual Solubility Check."
Figure 2: Quality Control Decision Tree. Uses CDCl₃ to prevent hydrolysis during testing.
References
-
Organic Chemistry Portal. (2023). Sulfonyl Chloride Synthesis and Reactivity. Retrieved from [Link]
- Sigma-Aldrich (Merck). (n.d.). Handling of Moisture Sensitive Reagents: Sulfonyl Chlorides. (General Protocol Reference).
-
PubChem. (2023). Compound Summary: Sulfonyl Chlorides. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-(Methoxymethyl)piperidine-1-sulfonyl chloride: Theoretical and Synthetic Perspectives
This guide provides a comprehensive technical overview of 4-(methoxymethyl)piperidine-1-sulfonyl chloride, a key building block in contemporary drug discovery. We will explore its structural characteristics, theoretical underpinnings of its reactivity, and practical applications in the synthesis of complex sulfonamides. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Significance of the Sulfonamide Moiety and Piperidine Scaffolds in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, antiviral, antidiabetic, and anticancer drugs.[1] Their prevalence stems from their ability to act as bioisosteres of other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]
Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in approved drugs.[5] The piperidine ring serves as a versatile framework that can be functionalized to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The incorporation of a methoxymethyl substituent at the 4-position of the piperidine ring can further enhance solubility and introduce a potential hydrogen bond acceptor, making 4-(methoxymethyl)piperidine a valuable synthon in drug design.[6][7]
4-(Methoxymethyl)piperidine-1-sulfonyl chloride emerges at the intersection of these two privileged medicinal chemistry motifs. This reagent provides a direct route to introduce the 4-(methoxymethyl)piperidine moiety into a target molecule via a stable sulfonamide linkage, offering a powerful tool for lead optimization and the development of novel therapeutics.
Molecular Properties and Theoretical Considerations
While specific experimental and extensive theoretical studies on 4-(methoxymethyl)piperidine-1-sulfonyl chloride are not widely published, we can infer its key properties and reactivity based on the well-established chemistry of sulfonyl chlorides and computational studies of related molecules.[8][9]
Structural Features
The structure of 4-(methoxymethyl)piperidine-1-sulfonyl chloride combines a flexible aliphatic piperidine ring with a highly reactive sulfonyl chloride group. The piperidine ring will exist predominantly in a chair conformation to minimize steric strain. The methoxymethyl substituent at the 4-position can adopt either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable.
Molecular Structure of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Caption: 2D representation of 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
Theoretical Reactivity Analysis
The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom.[8] This electrophilicity is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes the sulfur atom highly susceptible to nucleophilic attack.[10]
Key Theoretical Parameters for Reactivity Assessment:
| Parameter | Theoretical Significance | Expected Properties of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |
| Mulliken Atomic Charge on Sulfur | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. | The sulfur atom is expected to have a significant positive partial charge, making it the primary site for nucleophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The energy and localization of the LUMO indicate the most likely site for nucleophilic attack. | The LUMO is predicted to be centered on the sulfur atom of the sulfonyl chloride group, with significant contributions from the S-Cl antibonding orbital. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. | The ESP map would show a strongly positive (blue) region around the sulfur atom, confirming its electrophilic character. |
Conceptual Workflow for Theoretical Analysis
Caption: A typical workflow for the computational study of a novel reagent.
Synthetic Applications: Formation of Sulfonamides
The primary synthetic utility of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.[3][8]
General Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur center. The mechanism can be viewed as either a concerted SN2-like process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[8]
Proposed Mechanism for Sulfonamide Formation
Caption: A simplified representation of the sulfonamide formation mechanism.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a representative, field-proven protocol for the synthesis of a sulfonamide using 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
Materials:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen aprotic solvent (e.g., DCM, 0.1-0.5 M), add the base (1.1-1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the desired sulfonamide.
Self-Validation and Causality:
-
Choice of Base: A non-nucleophilic organic base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3][8] The choice of base can influence the reaction rate and selectivity.
-
Aprotic Solvent: An aprotic solvent is used to prevent reaction of the highly reactive sulfonyl chloride with the solvent.
-
Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Inert Atmosphere: Prevents the reaction of the amine and other reagents with atmospheric moisture and carbon dioxide.
Conclusion
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides in drug discovery. Its structural features, combining a privileged piperidine scaffold with a reactive sulfonyl chloride, provide a direct and efficient means to introduce the 4-(methoxymethyl)piperidine moiety. The theoretical principles governing its reactivity are well-understood, allowing for the rational design of synthetic strategies. The robust and reliable nature of sulfonamide formation makes this reagent an indispensable tool for medicinal chemists aiming to explore new chemical space and develop next-generation therapeutics.
References
-
What is the use of sulfonyl chloride? - Quora. [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Microwave-assisted solvent- and catalyst-free synthesis of N-sulfonylamines. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]
-
4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem. [Link]
-
Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate | C14H19NO5S | CID 737721 - PubChem. [Link]
-
23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]
-
Sulfonyl Chlorides/Fluorides - Yufeng. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan | MDPI [mdpi.com]
- 10. nbinno.com [nbinno.com]
Technical Monograph: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
[2]
CAS Registry Number: 1243250-01-2
Formula: C
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a specialized electrophilic building block used in the synthesis of sulfonamides. Its core structure—the 4-(methoxymethyl)piperidine moiety—is a privileged pharmacophore found in potent opioid analgesics (e.g., Sufentanil ) and next-generation antibacterial agents (e.g., oxazolidinones).[1]
In drug discovery, this reagent serves two critical functions:
-
Pharmacophore Installation: It allows the direct introduction of the "sufentanil-tail" motif into a scaffold via a robust sulfonamide linkage, altering the solubility and metabolic profile of the parent molecule.[1]
-
Bioisosteric Replacement: It facilitates the substitution of carboxamides or alkyl groups with a sulfonyl moiety to explore Structure-Activity Relationships (SAR), particularly regarding hydrogen bond acceptor capabilities and metabolic stability.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |
| Appearance | White to off-white solid or viscous oil (dependent on purity/temperature) |
| Boiling Point | ~330°C (Predicted at 760 mmHg); typically distilled under high vacuum |
| Density | ~1.2 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |
| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid and HCl |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |
Synthesis & Production
The synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of the parent secondary amine. The choice of reagent—Sulfuryl Chloride (
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur center of sulfuryl chloride, followed by the elimination of chloride.[1] A base (typically Triethylamine or excess pyridine) is required to scavenge the generated HCl and drive the equilibrium forward.[1]
Figure 1: Synthetic pathway for the production of the sulfonyl chloride reagent.
Applications in Drug Discovery[1]
The "Sufentanil Tail" Pharmacophore
The 4-(methoxymethyl)piperidine ring is the defining structural feature of Sufentanil , a synthetic opioid analgesic 5–10 times more potent than Fentanyl.[1]
-
Rational Design: By using this sulfonyl chloride, researchers can graft this specific lipophilic, ether-containing ring onto new scaffolds (e.g., kinase inhibitors, GPCR ligands) to mimic the receptor binding interactions of the original opioid class without necessarily retaining opioid activity, or to improve blood-brain barrier (BBB) permeability.[1]
Antibacterial Oxazolidinones
Recent patents (e.g., WCK-4086 ) utilize this piperidine motif attached to a phenyloxazolidinone core.[1] The methoxymethyl group provides a specific steric bulk and electronic environment that enhances binding to the bacterial ribosome while modulating the physicochemical properties (LogP) of the drug candidate.[1]
Metabolic Stability
The methoxymethyl ether is generally more metabolically stable than a free hydroxyl group but less lipophilic than a simple alkyl chain.[1] The sulfonyl linkage (
Experimental Protocols
Protocol A: Synthesis of the Reagent (From Amine)
Use this protocol if the reagent is not available commercially or needs to be freshly prepared.[1]
Reagents:
-
Sulfuryl Chloride (
) (1.2 eq)[1] -
Triethylamine (TEA) (2.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add
(1.2 eq) and anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents decomposition of the reagent.[1] -
Addition: Mix 4-(methoxymethyl)piperidine (1.0 eq) and TEA (2.5 eq) in DCM. Add this mixture dropwise to the sulfuryl chloride solution over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine to visualize).
-
Workup: Dilute with cold DCM. Wash rapidly with ice-cold 1M HCl (to remove excess amine/TEA), followed by cold brine.
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo at <30°C. -
Result: The product is obtained as a viscous oil or low-melting solid. Use immediately or store at -20°C.
Protocol B: General Sulfonamide Coupling (Using the Reagent)
Standard procedure for coupling this chloride to a primary amine scaffold.[1]
Reagents:
-
Target Primary Amine (
) (1.0 eq)[1] -
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq)
-
Pyridine (3.0 eq) or DIPEA (2.0 eq)[1]
-
DCM or THF[1]
Procedure:
-
Dissolve the Target Amine in anhydrous DCM.[1]
-
Add the base (Pyridine or DIPEA).[1]
-
Cool to 0°C .
-
Add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Warm to room temperature and stir for 4–12 hours.
-
Quench: Add saturated
solution. -
Purification: Extract with DCM. The resulting sulfonamide is typically purified via silica gel chromatography (Gradient: 0–5% MeOH in DCM).[1]
Figure 2: Workflow for sulfonamide coupling.[2]
Regulatory & Safety Note
-
Precursor Regulation: The parent amine, 4-(methoxymethyl)piperidine, is a direct precursor to Sufentanil.[1] In many jurisdictions (including the US), it may be considered a List I Chemical or a watched substance.[1] Researchers must verify DEA/local regulations regarding the sourcing and handling of the amine precursor.[1]
-
Handling: The sulfonyl chloride is corrosive and lachrymatory.[1] Handle only in a fume hood.
-
Stability: Reacts violently with water.[1]
References
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4715283: 4-(Methoxymethyl)piperidine.Link[1][5]
-
Janssen, P. A. J. (1976).[1] N-(4-Piperidinyl)-N-phenylamides of (thienyl, furyl, pyrazolyl) alkyl acids and esters.[1] U.S. Patent No.[1][6][7] 3,998,834.[1][6][7] (Foundational patent for Sufentanil class).[1][7] Link
-
Wockhardt Ltd. (2012).[1] Oxazolidinone derivatives as antibacterial agents.[1] U.S. Patent No.[1][6][7] 8,217,058.[1] (Example of 4-methoxymethylpiperidine in antibacterials). Link
-
BenchChem. Synthesis routes of Piperidine-1-sulfonyl Chloride. (General protocol adaptation). Link[1]
Sources
- 1. CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application - Google Patents [patents.google.com]
- 2. CALCULLA - Table of melting points of substances [calculla.com]
- 3. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate CAS#: 509147-78-8 [amp.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride as a Robust Sulfamoyl Protecting Group
The following Application Note and Protocol guide details the use of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride as a specialized protecting group reagent.
While this specific molecule is often utilized as a medicinal chemistry building block to introduce the 4-(methoxymethyl)piperidin-1-ylsulfonyl pharmacophore, its chemical structure allows it to function as a robust Sulfamoyl Protecting Group for amines (forming sulfamides) and alcohols (forming sulfamates). This guide addresses its application in synthetic strategies requiring extreme stability and orthogonality to standard carbamate (Boc, Fmoc) or acyl protections.
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is an electrophilic sulfonylating agent. When reacted with nucleophiles (amines or alcohols), it installs the 4-(methoxymethyl)piperidine-1-sulfonyl moiety.
Unlike transient protecting groups (e.g., TMS, Boc), this group forms a sulfamide (with amines) or sulfamate (with alcohols) linkage. These linkages are exceptionally stable to hydrolysis, basic conditions, and nucleophilic attack, making this protecting group ideal for "locking" functionalities during harsh intermediate steps where other groups would fail. Removal requires specific reductive or strongly acidic conditions, providing high orthogonality.
Key Physicochemical Features
| Feature | Description | Impact on Synthesis |
| Linkage Type | Sulfamide ( | High chemical stability; resists basic hydrolysis and nucleophiles. |
| Tail Structure | 4-(Methoxymethyl)piperidine | The methoxy ether adds polarity, potentially improving solubility compared to lipophilic Tosyl groups. |
| Sterics | Cyclic tertiary amine (Piperidine) | Moderate steric bulk; does not severely inhibit reactivity of adjacent centers. |
| Orthogonality | High | Stable to TFA (Boc removal), Piperidine (Fmoc removal), and Hydrogenolysis (Cbz removal). |
Mechanism of Action
The protection strategy relies on the high electrophilicity of the sulfonyl chloride sulfur atom.
-
Protection (Installation): The reagent reacts with a primary or secondary amine in the presence of a base (to scavenge HCl) to form a sulfamide .
-
Stability: The resulting
bond is stabilized by the electron-withdrawing nature of the sulfonyl group and resonance with the piperidine nitrogen. It is inert to standard peptide synthesis conditions (TFA, Piperidine/DMF). -
Deprotection (Cleavage): The strong
bond requires high energy to break. The most reliable method is reductive cleavage (dissolving metal reduction) which cleaves the bond to regenerate the amine and the sulfinic acid derivative of the protecting group.
Mechanistic Workflow Diagram
Caption: Logical flow of amine protection via sulfonylation and subsequent reductive deprotection.
Experimental Protocols
Protocol A: Protection of Primary Amines (Installation)
This protocol describes the installation of the group on a standard primary amine.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)[1]
-
Reagent: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equiv) -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for sterically hindered amines.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.0 equiv) via syringe. If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Reagent Addition: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check progress via TLC or LC-MS. The product will be less polar than the starting amine.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with
HCl (to remove excess base/pyridine), then saturated , then Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Deprotection (Removal)
Removal of sulfamides is difficult. The most effective method is Birch Reduction (Dissolving Metal). Acidic hydrolysis is possible but requires harsh conditions that may damage sensitive substrates.
Method 1: Reductive Cleavage (Recommended for Sensitive Substrates)
Conditions: Sodium metal in liquid Ammonia.
-
Setup: Condense Ammonia (
) gas into a 3-neck flask at (Dry ice/Acetone bath). -
Solvation: Dissolve the Protected Sulfamide in a minimal amount of THF and add to the liquid ammonia.
-
Reduction: Add small pieces of Sodium metal (Na) until a deep blue color persists (indicating solvated electrons). Stir for 15–30 minutes at
. -
Quench: Carefully quench the reaction by adding solid Ammonium Chloride (
) until the blue color disappears. -
Evaporation: Allow the ammonia to evaporate under a stream of nitrogen (use a scrubber).
-
Extraction: Partition the residue between water and Ethyl Acetate. The free amine will be in the organic layer (if lipophilic) or aqueous layer (if polar/salt). Adjust pH accordingly to isolate.
Method 2: Acidic Cleavage (For Robust Substrates)
Conditions: HBr in Acetic Acid.
-
Dissolve the protected compound in 33% HBr in Acetic Acid .
-
Add Phenol (scavenger) (5.0 equiv).
-
Heat to
for 6–12 hours. -
Warning: This will cleave Boc, Cbz, and potentially esters. Use only if the molecule is robust.
Stability & Orthogonality Matrix
The following table summarizes the stability of the 4-(Methoxymethyl)piperidine-1-sulfonyl group against common synthetic reagents.
| Reagent / Condition | Stability | Result |
| 50% TFA / DCM | Stable | Compatible with Boc deprotection. |
| 20% Piperidine / DMF | Stable | Compatible with Fmoc deprotection. |
| H2 / Pd/C | Stable | Compatible with Cbz/Bn deprotection (Hydrogenolysis). |
| LiOH / MeOH / H2O | Stable | Compatible with ester saponification. |
| Na / Liquid NH3 | Labile | Cleavage Condition. |
| HBr / AcOH (Reflux) | Labile | Cleavage Condition. |
Troubleshooting & Optimization
Common Issues
-
Low Yield during Protection:
-
Cause: Hydrolysis of the sulfonyl chloride reagent before reaction.
-
Solution: Ensure DCM is anhydrous. Verify reagent quality (sulfonyl chlorides hydrolyze to sulfonic acids over time). Use a fresh bottle or recrystallize the reagent.
-
-
Incomplete Deprotection (Birch):
-
Cause: Insufficient sodium or quenching too early.
-
Solution: Ensure the "blue color" persists for at least 15 minutes. Ensure the substrate is fully soluble in the THF/Ammonia co-solvent system.
-
Decision Tree for Usage
Caption: Decision logic for selecting the Sulfamoyl protecting group over standard Boc/Fmoc options.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (General reference for Sulfonamide protection stability).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of protection strategies including sulfonamides).
-
Biosynth. (n.d.). 4-(Methoxymethyl)piperidine hydrochloride Product Page.[3][4] (Source of the core piperidine structure data).[3]
-
ChemicalBook. (n.d.). 4-(methoxymethyl)-1-piperidinesulfonyl chloride CAS Data.
-
Aouf, N-E., et al. (2012).[5] Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[5] E-Journal of Chemistry, 3(3), 305-309.[5][6] (Demonstrates sulfamide stability during Boc removal).
Sources
The Strategic Application of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the rational design of molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its target engagement. Among the vast arsenal of building blocks available to medicinal chemists, saturated heterocycles, and particularly piperidine derivatives, have proven to be of exceptional value.[1][2][3] This guide elucidates the multifaceted utility of a specialized reagent, 4-(methoxymethyl)piperidine-1-sulfonyl chloride, in the synthesis of novel drug candidates. We will delve into its role as a key architectural element, provide detailed protocols for its application, and explore the underlying principles that govern its synthetic utility.
The piperidine scaffold is a ubiquitous feature in a multitude of approved pharmaceuticals, lauded for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The introduction of a methoxymethyl substituent at the 4-position of the piperidine ring offers a nuanced yet impactful modification. This ether linkage can enhance polarity, modulate lipophilicity, and provide an additional hydrogen bond acceptor, thereby influencing a molecule's interaction with biological targets and its overall pharmacokinetic profile. The importance of this specific moiety is underscored by its presence in the synthetic pathways of potent opioid receptor agonists like alfentanil and sufentanil, where it serves as a crucial intermediate.[4][5][6]
The sulfonyl chloride functional group, in turn, is a highly versatile reactive handle. It readily participates in nucleophilic substitution reactions, most notably with primary and secondary amines, to form stable sulfonamide linkages.[7] Sulfonamides are a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents with diverse biological activities.[2] The combination of the 4-(methoxymethyl)piperidine core with the reactive sulfonyl chloride group in a single reagent thus presents a powerful tool for the rapid generation of novel, structurally diverse compound libraries with promising drug-like properties.
Physicochemical Properties of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application in synthesis. The table below summarizes the key properties of 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
| Property | Value | Reference |
| CAS Number | 1243250-01-2 | [8] |
| Molecular Formula | C7H14ClNO3S | [8] |
| Molecular Weight | 227.71 g/mol | [8] |
| Boiling Point | 310.4 ± 11.0 °C (Predicted) | [8] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | -8.60 ± 0.40 (Predicted) | [8] |
Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride: A Conceptual Workflow
The preparation of 4-(methoxymethyl)piperidine-1-sulfonyl chloride typically involves a two-step process starting from the commercially available 4-(methoxymethyl)piperidine. The following diagram illustrates the general synthetic strategy.
Caption: General synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
Application Protocol: Synthesis of Novel Sulfonamides
The primary application of 4-(methoxymethyl)piperidine-1-sulfonyl chloride in medicinal chemistry is the synthesis of N-substituted sulfonamides. This protocol provides a general yet robust procedure for the reaction of this reagent with a variety of primary and secondary amines.
I. Materials and Reagents
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
Amine of interest (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
II. Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine of interest (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add the tertiary amine base (1.5-2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, prepare a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.0-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.
-
Aprotic Solvent: Anhydrous aprotic solvents like DCM are used to prevent unwanted side reactions with the sulfonyl chloride and to ensure good solubility of the reactants.
-
Tertiary Amine Base: The tertiary amine base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
-
Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of potential side products.
IV. Self-Validating System for Protocol Success
-
TLC Monitoring: Regular monitoring of the reaction by TLC will show the consumption of the starting materials and the formation of a new, typically less polar, product spot.
-
pH Check: After the addition of the base, the reaction mixture should be basic. During the workup, the pH of the aqueous layer can be checked to ensure proper quenching and separation.
-
Spectroscopic Analysis: The successful formation of the sulfonamide can be confirmed by the disappearance of the N-H proton signal (for primary amine starting materials) in the ¹H NMR spectrum and the appearance of characteristic signals for the 4-(methoxymethyl)piperidine moiety.
Illustrative Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a sulfonamide using 4-(methoxymethyl)piperidine-1-sulfonyl chloride.
Caption: A typical workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient introduction of a key structural motif known to impart favorable drug-like properties. The straightforward and robust protocol for its reaction with amines to form sulfonamides enables the rapid generation of diverse compound libraries for biological screening. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, reagents like 4-(methoxymethyl)piperidine-1-sulfonyl chloride will undoubtedly play an increasingly important role in the art and science of drug discovery.
References
- CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride - Google Patents.
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]
-
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions - ResearchGate. Available at: [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available at: [Link]
-
Piperidine-1-sulfonyl chloride (96%) - Amerigo Scientific. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. Available at: [Link]
- US20100137604A1 - Method of making piperidine derivatives - Google Patents.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. Available at: [Link]
- US5489689A - Preparation of piperidine derivatives - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 4. CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride - Google Patents [patents.google.com]
- 5. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(methoxymethyl)-1-piperidinesulfonyl chloride(SALTDATA: FREE) | 1243250-01-2 [chemicalbook.com]
Application Notes & Protocols for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in Synthetic Chemistry
Introduction: A Modern Building Block for Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride has emerged as a key reagent for installing the 4-(methoxymethyl)piperidine sulfonyl moiety, a functional group of increasing interest. The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer advantageous pharmacokinetic profiles, including improved solubility and metabolic stability.[1] This guide provides an in-depth exploration of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride, detailing its core properties, reactivity, and a field-proven protocol for its application in the synthesis of sulfonamides, a critical class of compounds in therapeutic development.[2]
The primary utility of this reagent lies in its reaction with primary and secondary amines to form stable sulfonamide linkages.[3] This reaction is a cornerstone of modern synthetic chemistry, enabling the covalent linking of molecular fragments to generate novel chemical entities for biological screening. The resulting sulfonamides often exhibit enhanced binding affinities to biological targets and possess desirable physicochemical properties for drug development.[4]
Core Properties and Chemical Reactivity
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a bifunctional molecule featuring a highly reactive sulfonyl chloride group attached to a substituted piperidine ring. The electrophilicity of the sulfur atom is significantly enhanced by the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride and Related Structures
| Property | Value | Source |
| IUPAC Name | 4-(methoxymethyl)piperidine-1-sulfonyl chloride | N/A |
| Molecular Formula | C7H14ClNO3S | N/A |
| Molecular Weight | 227.71 g/mol | N/A |
| Related CAS Number | 355849-73-9 (for 4-methoxy-1-piperidinesulfonyl chloride) | [5] |
| Appearance | Expected to be a solid or oil | N/A |
| Reactivity | Highly reactive with nucleophiles (amines, alcohols, water) | [6] |
| Hazards | Corrosive, moisture-sensitive | [5][7] |
The primary reaction pathway involves the nucleophilic substitution at the sulfur atom by an amine. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to prevent hydrolysis of the sulfonyl chloride.[3]
Reaction Mechanism
The sulfonylation of an amine with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride proceeds through a well-established mechanism. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Safety and Handling: A Self-Validating System
Scientific integrity demands a protocol that is not only reproducible but inherently safe. Sulfonyl chlorides as a class of compounds are corrosive and potent lachrymators. They react readily with water and other protic solvents, releasing corrosive HCl gas.[8] Therefore, stringent safety measures are mandatory.
-
Engineering Controls: All manipulations involving 4-(Methoxymethyl)piperidine-1-sulfonyl chloride must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves.[10] Avoid skin contact at all times.[10]
-
Handling: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis. The reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.
-
Waste Disposal: Quench any residual sulfonyl chloride carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol details a representative procedure for the synthesis of N-Benzyl-4-(methoxymethyl)piperidine-1-sulfonamide. The causality behind each step is explained to ensure both technical accuracy and educational value.
Materials and Equipment:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add benzylamine (1.05 equiv) and anhydrous DCM. The use of a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
-
Addition of Base: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 equiv) dropwise. The base is crucial for scavenging the HCl produced, driving the reaction to completion.[6] Cooling prevents potential exothermic reactions from becoming uncontrolled.
-
Addition of Sulfonyl Chloride: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. A slow, controlled addition is critical to manage the reaction exotherm and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is no longer visible.[6]
-
Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. This step neutralizes any remaining acid and helps to remove the triethylammonium salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combining the organic layers maximizes product recovery.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Representative Data and Applications
The described protocol is robust and applicable to a wide range of primary and secondary amines. The 4-(methoxymethyl)piperidine sulfonyl moiety can be incorporated into various molecular frameworks, making it a valuable tool for library synthesis in drug discovery programs.
Table 2: Representative Yields for Sulfonamide Synthesis
| Amine Substrate | Product | Expected Yield (%) |
| Aniline | N-Phenyl-4-(methoxymethyl)piperidine-1-sulfonamide | 85-95% |
| Morpholine | 4-((4-(Methoxymethyl)piperidin-1-yl)sulfonyl)morpholine | 90-98% |
| (R)-alpha-Methylbenzylamine | (R)-N-(1-Phenylethyl)-4-(methoxymethyl)piperidine-1-sulfonamide | 80-90% |
The versatility of this reagent allows for the systematic exploration of structure-activity relationships (SAR). By varying the amine component, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This systematic approach is fundamental to modern medicinal chemistry and accelerates the journey from a chemical starting point to a viable drug candidate.
References
-
PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Nikolakopoulos, A., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Piperidine-1-sulfonyl chloride (96%). Retrieved from [Link]
-
Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Application Notes and Protocols for the Utilization of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the prospective applications of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in peptide synthesis. While direct literature on this specific reagent is emerging, its chemical structure suggests multifaceted utility based on the well-established chemistry of piperidine derivatives and sulfonyl chlorides. We present detailed protocols and theoretical frameworks for three primary applications: (1) as a precursor to a novel base for Fmoc deprotection, (2) for the introduction of a new Nα-sulfonyl protecting group, and (3) in the synthesis of sulfonopeptide analogues. The protocols herein are designed to be self-validating and are grounded in established principles of peptide chemistry, providing a robust starting point for researchers to explore the potential of this versatile reagent.
Introduction: Unveiling the Potential of a Novel Reagent
The relentless pursuit of therapeutic peptides with enhanced efficacy, stability, and novel functionalities necessitates the continuous development of innovative synthetic methodologies. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a bifunctional reagent poised to address several key areas in peptide chemistry. Its piperidine core, substituted with a methoxymethyl group, suggests its potential as a modified base for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). The sulfonyl chloride moiety, a reactive electrophile, opens avenues for its use in the formation of stable sulfonamide bonds, either for N-terminal protection of amino acids or for the synthesis of sulfonopeptides, which are valuable mimics of the transition state of peptide bond hydrolysis.
This guide provides the theoretical basis and practical, albeit prospective, protocols for leveraging the unique structural features of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in advanced peptide synthesis.
Prospective Application I: 4-(Methoxymethyl)piperidine as a Novel Base for Fmoc Deprotection
The removal of the Fmoc group is a critical step in SPPS, typically achieved using a solution of piperidine in a polar aprotic solvent. The use of 4-(methoxymethyl)piperidine, generated from its sulfonyl chloride precursor, is proposed here as a promising alternative.
Rationale and Potential Advantages
The introduction of a 4-methoxymethyl substituent on the piperidine ring is hypothesized to confer several advantages over traditional piperidine:
-
Modified Basicity: The electron-withdrawing effect of the ether oxygen may slightly reduce the basicity of the piperidine nitrogen compared to 4-methylpiperidine. This could potentially minimize base-catalyzed side reactions, such as aspartimide formation, without significantly compromising the rate of Fmoc deprotection.
-
Enhanced Solubility: The ether functionality is expected to increase the polarity of the molecule, potentially improving the solubility of the dibenzofulvene (DBF)-adduct in common SPPS solvents. This can lead to more efficient removal of this byproduct during the washing steps, preventing its accumulation on the resin.
-
Reduced Volatility and Odor: While piperidine has a strong, unpleasant odor and is volatile, the increased molecular weight and polarity of 4-(methoxymethyl)piperidine may result in reduced volatility and a less pungent odor, improving laboratory ergonomics.
Proposed Workflow for In Situ Generation and Use
The sulfonyl chloride can be viewed as a stable precursor to the active base. The free amine, 4-(methoxymethyl)piperidine, can be generated in situ prior to its use in Fmoc deprotection.
Caption: Workflow for the generation and use of 4-(methoxymethyl)piperidine.
Detailed Protocol for Fmoc Deprotection
This protocol is based on standard Fmoc-SPPS procedures and should be optimized for specific peptide sequences.
Materials:
-
Fmoc-protected peptide-resin
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure for Generation of 4-(Methoxymethyl)piperidine:
-
In a fume hood, dissolve a known quantity of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in DCM.
-
Slowly add an equimolar amount of 1 M NaOH solution with vigorous stirring.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methoxymethyl)piperidine. The purity should be checked by an appropriate method (e.g., GC-MS or NMR).
Procedure for Fmoc Deprotection:
-
Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Prepare a 20% (v/v) solution of 4-(methoxymethyl)piperidine in DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Prospective Application II: A Novel Nα-Sulfonyl Protecting Group
The reaction of the sulfonyl chloride with the α-amino group of an amino acid can form a stable sulfonamide, effectively creating a new Nα-protecting group: 4-(Methoxymethyl)piperidine-1-sulfonyl (MOMP-sulfonyl).
Rationale and Orthogonality
Sulfonamide-based protecting groups are known for their high stability to acidic and basic conditions commonly used in peptide synthesis. The MOMP-sulfonyl group is expected to be orthogonal to the t-butyl and benzyl-based side-chain protecting groups. The key challenge, and area for investigation, is the development of specific and mild cleavage conditions for this group.
Caption: Logic of MOMP-sulfonyl as a protecting group.
Detailed Protocol for Nα-Protection of Amino Acids
Materials:
-
Amino acid
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 equivalents) in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Nα-MOMP-sulfonyl-amino acid by column chromatography or recrystallization.
Considerations for Cleavage
The cleavage of the N-piperidinesulfonyl group is not well-documented and would be a key area of research. Potential cleavage conditions to investigate, based on the cleavage of other sulfonyl protecting groups, include:
-
Reductive Cleavage: Using reagents such as sodium in liquid ammonia or samarium iodide.
-
Nucleophilic Cleavage: Strong nucleophiles like thiophenolates under basic conditions.[1]
Application III: Synthesis of Sulfonopeptides
The most direct and validated application of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is in the synthesis of sulfonopeptides.[] In this context, the sulfonyl chloride is coupled with the N-terminus of a peptide or amino acid ester to introduce a sulfonamide bond into the peptide backbone.
Mechanistic Rationale
The reaction is a straightforward nucleophilic acyl substitution where the amino group of the peptide attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.[3]
Caption: Synthesis of a sulfonopeptide.
Detailed Protocol for Sulfonopeptide Synthesis on Solid Phase
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin in DMF.
-
If the resin is Fmoc-protected, perform Fmoc deprotection as described in section 2.3.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (3 equivalents) in anhydrous DCM.
-
Add DIPEA (3 equivalents) to the sulfonyl chloride solution.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the reaction completion using a suitable test (e.g., chloranil test).
-
Drain the reaction mixture and wash the resin with DCM (5 x 1 min) and DMF (3 x 1 min).
-
The resulting sulfonamide-functionalized resin can be further elongated or cleaved from the support.
Data Summary
Table 1: Physicochemical Properties of Relevant Piperidine Derivatives
| Compound | Molecular Weight ( g/mol ) | Predicted pKa | Key Features |
| Piperidine | 85.15 | 11.22 | Standard Fmoc deprotection reagent. |
| 4-Methylpiperidine | 99.17 | ~11.3 | Slightly more basic and less volatile than piperidine. |
| 4-(Methoxymethyl)piperidine | 129.20 | ~10.8-11.0 (estimated) | Increased polarity, potentially lower basicity than 4-methylpiperidine. |
Conclusion
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a promising, yet underexplored, reagent in the field of peptide synthesis. Its potential applications as a precursor to a novel Fmoc deprotection base, a new Nα-protecting group, and a building block for sulfonopeptides warrant further investigation. The protocols and theoretical considerations presented in this application note provide a solid foundation for researchers to unlock the full potential of this versatile molecule and to develop new strategies for the synthesis of complex and therapeutically relevant peptides.
References
-
Xu, J. (2021). Synthesis of sulfonopeptides. Journal of Peptide Science, 27(8), e3331. [Link]
-
Guzmán, F., Cárdenas, C., & Albericio, F. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(9), 1305–1311. [Link]
-
PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Introduction: A Versatile Sulfonylating Agent for Drug Discovery
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a key intermediate and building block in modern medicinal chemistry. As a functionalized aliphatic sulfonyl chloride, it serves as a versatile reagent for the synthesis of novel sulfonamides. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors.[1][2] The incorporation of the 4-(methoxymethyl)piperidine moiety offers chemists a tool to modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides a comprehensive overview of the synthesis, handling, and key reaction protocols for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. The methodologies are presented with an emphasis on the underlying chemical principles and causality, aiming to equip researchers in drug development with the practical knowledge required for its effective utilization.
Physicochemical Properties and Specifications
Before its synthesis or use, understanding the properties of the precursor is essential. The sulfonyl chloride is synthesized from 4-(methoxymethyl)piperidine, which is most commonly available as its hydrochloride salt.
| Property | Value | Source |
| Starting Material | 4-(Methoxymethyl)piperidine hydrochloride | [3][4][5] |
| CAS Number | 916317-00-5 | [4][5] |
| Molecular Formula | C₇H₁₆ClNO | [4] |
| Molecular Weight | 165.66 g/mol | [4] |
| Appearance | White to yellow solid | [5] |
| Target Compound | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride | - |
| Molecular Formula | C₇H₁₄ClNO₂S | - |
| Molecular Weight | 227.71 g/mol | - |
Part 1: Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
The most direct and reliable method for preparing N-sulfonyl chlorides from secondary amines is the reaction with sulfuryl chloride (SO₂Cl₂). This reaction is analogous to the formation of amides from acyl chlorides.[2] The key challenge is managing the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic.
Reaction Scheme
Figure 1: Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride from its hydrochloride salt.
Mechanistic Considerations & Experimental Rationale
The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the expulsion of a chloride ion. The HCl generated in the reaction must be neutralized to prevent the formation of the unreactive piperidinium salt.
There are two common strategies to address the HCl byproduct:
-
Excess Amine: Using two equivalents of the starting amine—one as the nucleophile and one as an HCl scavenger. This is often employed for simple, inexpensive amines.
-
Tertiary Amine Base: Using a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as an acid scavenger. This is the preferred method when the parent amine is valuable, as it is more atom-economical.
This protocol utilizes the tertiary amine base approach for maximum yield of the desired product.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is an aprotic solvent that readily dissolves the reactants but not the triethylamine hydrochloride salt byproduct, which can often be filtered off.
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (-20 °C to 0 °C) is critical to prevent side reactions and decomposition of the sulfuryl chloride and the product. Dropwise addition of the sulfuryl chloride allows for precise control of the internal temperature.
-
Workup: An acidic wash (e.g., 1N HCl) is performed to remove any remaining triethylamine. A brine wash removes bulk water, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄ ensures the complete removal of water, which could otherwise hydrolyze the sulfonyl chloride product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Detailed Synthesis Protocol
Materials:
-
4-(Methoxymethyl)piperidine hydrochloride (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-(methoxymethyl)piperidine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the slurry. Stir for 30 minutes at 0 °C to ensure complete formation of the free amine.
-
Cool the reaction mixture to -20 °C using a dry ice/acetone bath.
-
In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -10 °C.[6]
-
After the addition is complete, transfer the flask to an ice bath and stir at 0 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), if a suitable method is developed.
-
Once the reaction is complete, carefully quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2x), water (1x), and brine (1x).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The resulting product, 4-(methoxymethyl)piperidine-1-sulfonyl chloride, is typically an oil and is often used immediately in the next step without further purification due to its instability.
Part 2: Application Protocol - Synthesis of N-Aryl/Alkyl Sulfonamides
The primary application of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of combinatorial and medicinal chemistry.[2][7][8]
Reaction Scheme
Figure 2: General synthesis of a sulfonamide from 4-(methoxymethyl)piperidine-1-sulfonyl chloride and a primary amine.
Protocol Rationale
This reaction is a nucleophilic substitution where the amine (nucleophile) attacks the sulfonyl chloride (electrophile).[2] Similar to the synthesis of the sulfonyl chloride, this reaction generates one equivalent of HCl, which must be scavenged by a base to drive the reaction to completion. Pyridine or triethylamine are commonly used for this purpose.
Application Workflow Diagram
Caption: General workflow for the synthesis of sulfonamides.
Detailed Application Protocol
Materials:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (e.g., aniline) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the freshly prepared 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion by TLC.[7]
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ solution (to remove any residual acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final sulfonamide.
Safety, Handling, and Storage
| Hazard Category | Description & Precautions |
| Corrosivity | Sulfonyl chlorides are corrosive and react with moisture to release HCl. Causes severe skin burns and eye damage.[9] Action: Handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Moisture Sensitivity | The compound will readily hydrolyze to the corresponding sulfonic acid upon contact with water or atmospheric moisture. Action: Handle under an inert atmosphere (Nitrogen or Argon). Use flame-dried glassware and anhydrous solvents. |
| Toxicity | Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[10][11] Action: Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation. |
| Storage | Due to its reactivity, the sulfonyl chloride is best prepared fresh and used immediately. If short-term storage is necessary, store in a tightly sealed container under a nitrogen atmosphere in a refrigerator or freezer. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Sulfonyl Chloride | 1. Incomplete liberation of the free amine from its HCl salt. 2. Insufficient cooling, leading to decomposition. 3. Use of wet solvents or glassware, causing hydrolysis. | 1. Ensure sufficient base (2.2 eq of TEA) is used and stirred adequately before adding SO₂Cl₂. 2. Strictly maintain the reaction temperature below -10 °C during addition. 3. Use freshly dried, anhydrous solvents and flame-dried glassware. |
| Low Yield of Sulfonamide | 1. Inactive (hydrolyzed) sulfonyl chloride was used. 2. Insufficient base to scavenge HCl. 3. Poorly nucleophilic amine. | 1. Use the sulfonyl chloride immediately after its preparation. 2. Ensure at least 1.2-1.5 equivalents of base (TEA, Pyridine) are used. 3. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a catalyst like DMAP, and potentially higher reaction temperatures. |
| Product Contaminated with Starting Amine | Incomplete reaction. | Increase reaction time, or gently heat the reaction mixture (e.g., to 40 °C) if the reactants are stable at that temperature. |
References
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
- Google Patents. 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application.
- Google Patents. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
- Google Patents. Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
- Google Patents. Method for preparing 4-piperidyl piperidine.
-
Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
-
ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available from: [Link]
-
NIH National Library of Medicine. Preparation of sulfonamides from N-silylamines. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]
-
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]
Sources
- 1. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosynth.com [biosynth.com]
- 4. 4-(Methoxymethyl)piperidine hydrochloride 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 4-(Methoxymethyl)piperidine hydrochloride | 916317-00-5 [sigmaaldrich.com]
- 6. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Welcome to the technical support guide for 4-(methoxymethyl)piperidine-1-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving this reagent. As a highly reactive sulfonyl chloride, its successful application often hinges on careful reagent handling and optimized reaction conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common experimental hurdles.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific problems you may be facing in the laboratory. Each question is followed by an analysis of potential causes and a set of actionable solutions.
Q1: I'm seeing little to no product formation. My primary starting material (e.g., an amine or alcohol) is mostly unreacted. What's going wrong?
This is the most common issue and almost always points to the deactivation of your sulfonyl chloride.
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is highly electrophilic at the sulfur atom and reacts readily with nucleophiles. The most common and problematic nucleophile is water.[1] Atmospheric moisture or residual water in your solvent or on your glassware is often sufficient to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive toward your intended substrate.[1][2]
Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Solvents must be appropriately dried using established methods, such as passing them through a solvent purification system or distilling from a suitable drying agent (e.g., CaH₂ for triethylamine, dichloromethane).[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is crucial from the moment you handle the sulfonyl chloride to the final work-up steps.
-
Reagent Quality Check: If you are using a commercially sourced sulfonyl chloride that has been stored for some time, its quality may be compromised. Consider synthesizing it fresh immediately before use (see protocol below).
Potential Cause 2: Inappropriate Base or Stoichiometry Reactions of sulfonyl chlorides with amines or alcohols require a base to neutralize the HCl generated.[4] If the base is too weak, not soluble, or used in insufficient quantity, the reaction mixture will become acidic, protonating your nucleophile (e.g., amine) and shutting down the reaction.
Solutions:
-
Base Selection: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used. Ensure the base has been properly dried.[3]
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete HCl scavenging.[5]
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of your substrate and the base. This prevents localized high concentrations of HCl from forming.
Q2: My reaction is working, but the yield is very low. What can I do to improve it?
Low yields often result from suboptimal reaction conditions or product loss during work-up.
Potential Cause 1: Suboptimal Reaction Temperature While many sulfonamide formations proceed well at room temperature, some sterically hindered or electronically deactivated substrates may require heating to achieve a reasonable reaction rate. Conversely, running the reaction at too high a temperature can lead to decomposition.
Solutions:
-
Temperature Screening: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.
-
Controlled Cooling: For highly exothermic reactions, adding the sulfonyl chloride at 0 °C can help control the reaction and minimize side product formation.[6]
Potential Cause 2: Product Loss During Aqueous Work-up The sulfonyl chloride itself is sensitive to hydrolysis, and prolonged contact with water during extraction can degrade any unreacted starting material.[6] Furthermore, the sulfonamide product may have some water solubility, leading to losses in the aqueous phase.
Solutions:
-
Minimize Water Contact: Perform the aqueous quench and extractions quickly. Use a saturated sodium bicarbonate solution to both neutralize any remaining acid and facilitate the hydrolysis of excess sulfonyl chloride.[7]
-
Brine Wash: After the aqueous extraction, wash the organic layer with brine (saturated NaCl solution) to remove dissolved water before drying with an agent like MgSO₄ or Na₂SO₄.
-
Back-Extraction: If your product is suspected to be partially water-soluble, re-extract the aqueous layers with your organic solvent to recover any dissolved product.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I avoid them?
Byproduct formation is typically due to side reactions involving the highly reactive sulfonyl chloride or impurities.
Potential Cause 1: Dimerization/Self-Condensation In the absence of a suitable nucleophile, or if the nucleophile is added too slowly, the sulfonyl chloride can react with trace amounts of hydrolyzed sulfonic acid or other species, leading to undesired oligomers.
Solutions:
-
Order of Addition: As mentioned previously, always add the sulfonyl chloride to the nucleophile, not the other way around. This ensures the sulfonyl chloride always has an excess of the desired reaction partner available.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions.
Potential Cause 2: Reaction with Solvent While less common with standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), protic solvents (like alcohols) or nucleophilic solvents can compete with your substrate.
Solution:
-
Solvent Choice: Always use dry, aprotic solvents for these reactions. DCM, THF, acetonitrile, and toluene are common choices.[3][5]
Experimental Protocols & Workflows
Protocol 1: Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
This protocol describes a common method for preparing the sulfonyl chloride from the corresponding amine hydrochloride salt.
Materials:
-
4-(Methoxymethyl)piperidine hydrochloride[8]
-
Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂)[9][10]
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Ice bath
Procedure:
-
Suspend 4-(methoxymethyl)piperidine hydrochloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to form the free amine.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the cold amine suspension over 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
The resulting solution/slurry of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is often used directly in the next step without purification.
Self-Validation: The formation of a precipitate (triethylammonium chloride) is a strong visual indicator that the reaction is proceeding.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol outlines the reaction of the freshly prepared sulfonyl chloride with a primary or secondary amine.
Procedure:
-
To the crude solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride from Protocol 1, add the desired amine (1.0 eq). Note: An additional equivalent of base (e.g., TEA) is often added along with the amine.[5]
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.[7]
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and solving issues with your reaction.
Caption: A troubleshooting workflow for failed sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q: How should I store 4-(methoxymethyl)piperidine-1-sulfonyl chloride? A: Due to its high sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. If you plan to store it for an extended period, sealing it in an ampoule is the best practice. However, for maximum reactivity, it is always recommended to synthesize it fresh and use it immediately.[11][12]
Q: Can I use a different chlorinating agent besides sulfuryl chloride? A: Yes, various reagents can be used for the synthesis of sulfonyl chlorides, including N-chlorosuccinimide (NCS).[13] The choice of reagent can depend on the scale of your reaction and the functional groups present in your molecule. Continuous flow methods using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) have also been developed for safer and more efficient synthesis.[14]
Q: My nucleophile is an alcohol instead of an amine. Does the advice change? A: The core principles remain the same. Alcohols are also good nucleophiles, and the reaction will still require a non-nucleophilic base to scavenge HCl. However, the resulting sulfonate esters can sometimes be more labile than sulfonamides, so care should be taken during purification to avoid acidic conditions that could cause hydrolysis.
Q: The triethylammonium chloride byproduct is causing a thick slurry that is difficult to stir. What can I do? A: This is a common occurrence. You can address this by increasing the solvent volume to keep the salt suspended. Alternatively, for some applications, the reaction mixture can be filtered to remove the salt before proceeding with the next step, although this adds a step where the moisture-sensitive product is handled.
Quantitative Data Summary
The following table summarizes key parameters for a typical sulfonamide formation reaction.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, easily removed.[5] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic, scavenges HCl byproduct effectively.[5] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete neutralization of acid without significant excess.[5] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions/decomposition.[6] |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[3] |
| Work-up Quench | Saturated NaHCO₃ (aq) | Neutralizes acid and promotes hydrolysis of excess sulfonyl chloride.[7] |
References
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available from: [Link]
-
University of Rochester. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
ChemistryViews. Better Synthesis of Sulfonyl Chloride Mimics. Available from: [Link]
-
SpringerLink. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
-
Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]
-
Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available from: [Link]
-
ACS Publications. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Available from: [Link]
-
Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Available from: [Link]
-
ResearchGate. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available from: [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 13. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Introduction: The "Silent Killer" in Sulfonylation
As a Senior Application Scientist, I frequently encounter researchers struggling with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride . While the piperidine core is robust, this molecule possesses a "double-trigger" instability mechanism that often leads to unexplained reaction failures.
The sulfonyl chloride moiety (
This guide moves beyond basic handling to address the specific chemical causality of these failures.
Tier 1: Immediate Triage (Visual Diagnostics)
"Is my batch dead?" Before running an NMR, perform these visual checks. This compound should typically be a white to off-white low-melting solid or a viscous, colorless oil (depending on purity and exact crystal habit).
| Observation | Diagnosis | Technical Explanation | Action |
| White/Colorless Crystalline Solid | Healthy | Material is intact.[2] | Proceed with reaction immediately. |
| Wet/Sticky Paste | Compromised | Surface hydrolysis has begun. Hygroscopic sulfonic acid is forming. | Dry under high vacuum (no heat). Check purity. |
| Dark Brown/Black Liquid | Critical Failure | Advanced degradation.[3] The color comes from polymerization of the cleaved ether byproducts (formaldehyde/aldehydes) catalyzed by acid. | Discard. Purification is rarely successful. |
| Acrid "Sharp" Smell | HCl Release | Significant hydrolysis has occurred, releasing HCl gas. | Vent carefully. Do not use for acid-sensitive couplings. |
Tier 2: Root Cause Analysis (The Degradation Cascade)
Understanding why the material degrades is the key to preventing it.
The "Acid-Death" Cycle
Most researchers assume the only issue is the conversion of Sulfonyl Chloride
-
Primary Failure: Moisture attacks the sulfur atom, releasing HCl.
-
Secondary Failure: The generated HCl protonates the methoxymethyl ether oxygen.
-
Catastrophic Failure: The ether cleaves, releasing formaldehyde and the free alcohol, creating a complex mixture of sulfonic acids, alcohols, and polymers.
Mechanism Visualization
Figure 1: The cascade degradation pathway. Note how the HCl byproduct actively attacks the ether side chain.
Tier 3: Handling & Storage Protocols
Q: I stored it in the fridge (-20°C), but it still degraded. Why? A: The issue is likely condensation . If you open a cold bottle in a warm, humid lab, water immediately condenses on the solid.
Protocol: The "Warm-Up" Rule
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Retrieval: Remove the vial from the freezer.
-
Equilibration: Place the sealed vial in a desiccator or on the bench and wait 45–60 minutes until it reaches room temperature.
-
Why? This prevents atmospheric moisture from condensing on the cold reagent surface.
-
-
Opening: Open only in a fume hood or glovebox.
Protocol: Reaction Setup (The "Scavenger" Method)
To prevent the "Acid-Death" cycle during your reaction, you must neutralize HCl faster than it can cleave the ether.
-
Solvent: Anhydrous DCM or THF (Water content <50 ppm).
-
Base: Use DIPEA (Hünig's base) or Triethylamine (3.0 equivalents) .
-
Note: Inorganic bases (K2CO3) are often too slow due to solubility issues. Organic bases quench HCl instantly.
-
-
Temperature: Start at 0°C . Sulfonyl chlorides are highly reactive; controlling the exotherm prevents thermal decomposition.
Tier 4: Remediation & Purification[4][5][6]
Q: My compound is 85% pure. Can I run a column? A: Proceed with extreme caution. Silica gel is slightly acidic and contains adsorbed water. Running a slow column often results in 0% yield (complete hydrolysis).
Preferred Method: "Flash Filtration"
If you must purify the sulfonyl chloride:
-
Prepare: A short plug of Silica Gel (pre-washed with 1% Triethylamine in Hexanes to neutralize acidity).
-
Load: Dissolve crude material in minimal dry DCM/Toluene.
-
Elute: Use a non-polar solvent system (e.g., Hexanes/EtOAc 8:1) and push it through rapidly (under 5 minutes).
-
Evaporate: Remove solvent immediately at low temperature (<30°C).
Alternative: Recrystallization[4][5][6][7][8]
-
Solvent: Dry Hexanes or a Hexane/Toluene mix.
-
Method: Dissolve in minimal warm toluene (max 40°C), add hexanes until cloudy, cool to -20°C.
-
Warning: Do not use alcohols (MeOH/EtOH) as they will react to form the sulfonate ester.
FAQ: Common User Scenarios
Q: Can I use water/DCM biphasic conditions (Schotten-Baumann)? A: Only if the nucleophile is highly reactive (e.g., a primary amine). If your amine is sterically hindered, the water will out-compete the amine for the sulfonyl chloride. For this specific MOM-ether compound, I strongly recommend anhydrous conditions to avoid the risk of acid-catalyzed ether cleavage.
Q: The LC-MS shows a mass of [M-35]. What is this? A: This is the Sulfonic Acid (Cl replaced by OH). It confirms hydrolysis.[3] If you see a mass corresponding to the loss of the methoxymethyl group, your material has suffered acid degradation.
Q: Can I make this reagent in-situ to avoid storage issues? A: Yes. This is often the best approach.
-
Take the corresponding sulfonic acid or thiol.
-
Treat with Thionyl Chloride (SOCl2) or Chlorine gas/water (oxidative chlorination) .
-
Evaporate volatiles and use the crude residue immediately.
Troubleshooting Decision Tree
Figure 2: Decision matrix for evaluating reagent viability.
References
-
Mechanisms of Sulfonyl Chloride Hydrolysis King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry. (General reference for sulfonyl chloride reactivity).
-
Stability of Heterocyclic Sulfonyl Chlorides Mykhailiuk, P. K. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025. (Detailed study on stability trends of pyridine-based sulfonyl halides).
-
Purification of Labile Organic Compounds Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard text for recrystallization/drying protocols).
-
Protecting Group Stability (MOM Ethers) Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Reference for acid-lability of methoxymethyl ethers).
Sources
Common issues in reactions with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Welcome to the technical support center for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
I. Reagent Handling and Storage
Question 1: My reaction with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is giving low yields. Could the reagent have degraded?
Answer: Yes, degradation of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a common cause of low yields. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture.[1] The presence of water leads to the formation of the corresponding sulfonic acid, which is unreactive in sulfonamide formation.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and the formation of sulfonic acid and hydrochloric acid. This process is often autocatalytic due to the generation of HCl.
Troubleshooting Protocol:
-
Visual Inspection: Check the reagent for any signs of degradation. A fresh reagent should be a clear liquid. Cloudiness or the presence of solid precipitates may indicate hydrolysis.
-
Proper Storage: Always store 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[2]
-
Use of a Desiccator: Storing the reagent in a desiccator can help to minimize exposure to atmospheric moisture.
-
Fresh Solvent: Always use anhydrous solvents for your reactions. Solvents should be freshly dried and stored over molecular sieves.
II. Reaction Conditions and Side Reactions
Question 2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
Answer: When reacting 4-(Methoxymethyl)piperidine-1-sulfonyl chloride with a primary or secondary amine, several side reactions can occur, leading to a complex product mixture.
Common Side Reactions:
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonylated product.
-
Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups (e.g., alcohols, phenols, or thiols), these can also react with the sulfonyl chloride.
-
Formation of Sulfene Intermediates: In the presence of a strong, non-nucleophilic base, sulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates, which can lead to a variety of undesired products.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the amine. | This ensures the complete consumption of the sulfonyl chloride and can help to minimize side reactions involving the electrophile. |
| Base Selection | Use a non-nucleophilic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[3] | These bases will scavenge the HCl byproduct without competing with your nucleophile. Pyridine can also be used as both a base and a catalyst.[4] |
| Temperature Control | Run the reaction at a low temperature (e.g., 0 °C to room temperature). | This helps to control the reaction rate and minimize the formation of side products.[5] |
| Order of Addition | Add the sulfonyl chloride solution dropwise to a solution of the amine and the base. | This maintains a low concentration of the electrophile, which can disfavor side reactions. |
Diagram of Sulfonamide Formation and a Common Side Reaction:
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
Technical Support Center: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Welcome to the technical support center for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during the handling, storage, and use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate potential challenges, diagnose problems, and implement effective solutions in your experimental workflows.
I. Understanding the Molecule: Key Stability Considerations
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides.[1] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation under various conditions. The primary modes of degradation are hydrolysis and reaction with nucleophiles. The stability of the sulfonyl chloride functional group is influenced by the electronic properties of the piperidine ring.
The methoxymethyl substituent at the 4-position is generally considered to be electronically neutral and is unlikely to significantly impact the reactivity of the sulfonyl chloride group directly. However, its presence can influence the overall solubility and physical properties of the molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems reported by users of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in a question-and-answer format.
Q1: I am observing a lower than expected yield in my sulfonamide synthesis. What are the likely causes?
A1: Low yields in sulfonamide synthesis using 4-(Methoxymethyl)piperidine-1-sulfonyl chloride can stem from several factors:
-
Degradation of the Sulfonyl Chloride: The primary culprit is often the degradation of the sulfonyl chloride reagent before or during the reaction. This is most commonly due to hydrolysis from exposure to moisture.[2] Ensure that your reaction is performed under strictly anhydrous conditions. This includes using dry solvents, inert atmosphere (e.g., nitrogen or argon), and oven-dried glassware.
-
Incomplete Reaction: The reaction may not have gone to completion. Check the stoichiometry of your reactants. A slight excess of the amine component is sometimes used to ensure complete consumption of the sulfonyl chloride. Reaction temperature and time are also critical parameters. Some sulfonamide formations require elevated temperatures to proceed at a reasonable rate.
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired sulfonamide. One common side reaction is the formation of N,N-disubstituted sulfonamides if the primary amine is not sufficiently pure.[1]
-
Work-up Issues: The desired sulfonamide might be lost during the work-up procedure. Ensure proper pH adjustment during extraction to ensure your product is in the organic phase.
Q2: My 4-(Methoxymethyl)piperidine-1-sulfonyl chloride has turned from a white solid to a yellowish, sticky substance. Can I still use it?
A2: A change in physical appearance, such as discoloration and stickiness, is a strong indicator of degradation. The most likely cause is hydrolysis, leading to the formation of 4-(methoxymethyl)piperidine-1-sulfonic acid and hydrochloric acid. The resulting mixture is often hygroscopic and appears as a sticky solid or oil.
It is not recommended to use the degraded material. The presence of the sulfonic acid and HCl will interfere with your reaction, and the actual concentration of the active sulfonyl chloride will be unknown, leading to unreliable and unrepeatable results. It is best to discard the degraded reagent and use a fresh batch.
Q3: How can I assess the purity of my 4-(Methoxymethyl)piperidine-1-sulfonyl chloride before use?
A3: Assessing the purity of your sulfonyl chloride is a critical step to ensure the success of your reaction. Several analytical techniques can be employed:
-
¹H NMR Spectroscopy: This is one of the most effective methods. A pure sample will show characteristic peaks for the methoxymethyl and piperidine protons. The presence of broad peaks or new signals can indicate the presence of the sulfonic acid degradation product.
-
FT-IR Spectroscopy: The infrared spectrum of a pure sample will show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group. The disappearance or broadening of these peaks can suggest degradation.
-
Titration: A simple acid-base titration can be used to determine the amount of sulfonic acid present as an impurity.
Q4: I am seeing an unexpected side product in my reaction with a primary amine. What could it be?
A4: Besides the expected sulfonamide, several side products can form:
-
Bis-sulfonylation: If your primary amine has more than one reactive site, or if the reaction conditions are not carefully controlled, you might observe the formation of a bis-sulfonated product.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your amine and react with the sulfonyl chloride to form a sulfonate ester.
-
Formation of a Symmetric Sulfonamide: In some cases, the initially formed sulfonamide can react with another molecule of the sulfonyl chloride, though this is less common with primary amines.
Q5: What are the optimal storage conditions for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride to prevent degradation?
A5: Proper storage is crucial for maintaining the integrity of this reagent. It should be stored in a tightly sealed container to protect it from moisture. Storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is highly recommended. For long-term storage, refrigeration (2-8 °C) can help to slow down any potential decomposition.[3][4]
III. Experimental Protocols & Methodologies
This section provides detailed step-by-step protocols for key procedures related to the use of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a general method for the reaction of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride with a primary amine.
Materials:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq).
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to assess the purity of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Procedure:
-
Sample Preparation: Dissolve a small amount of the 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in a deuterated solvent that does not contain exchangeable protons, such as CDCl₃ or CD₂Cl₂.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Pure Sample: A pure sample will exhibit sharp, well-defined peaks corresponding to the protons of the 4-(methoxymethyl)piperidine moiety.
-
Degraded Sample: The presence of the sulfonic acid hydrolysis product will be indicated by the appearance of a broad singlet, which is due to the acidic proton of the sulfonic acid. Additionally, the peaks corresponding to the piperidine ring protons may become broadened or shifted.
-
IV. Visualizing Degradation Pathways and Workflows
Visual aids can help in understanding the chemical processes involved in the degradation of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Caption: Recommended experimental workflow.
V. Quantitative Data Summary
While specific kinetic data for the degradation of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is not extensively published, the following table provides a qualitative summary of factors influencing its stability.
| Parameter | Condition | Impact on Stability | Primary Degradation Product |
| Moisture | High Humidity | High | 4-(Methoxymethyl)piperidine-1-sulfonic acid |
| Anhydrous | Low | - | |
| Temperature | Elevated | Moderate | 4-(Methoxymethyl)piperidine-1-sulfonic acid |
| Refrigerated | Low | - | |
| pH | Acidic/Basic | Moderate | 4-(Methoxymethyl)piperidine-1-sulfonic acid |
| Neutral | Low | - | |
| Nucleophiles | Present | High | Corresponding sulfonamide/sulfonate ester |
| Absent | Low | - |
VI. References
-
Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 987-992. [Link]
-
Al-Omar, M. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Saudi Pharmaceutical Journal, 24(5), 556-563. [Link]
-
ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
-
Wikipedia. (2023). Sulfonyl halide. [Link]
-
Cleve, G. R., & Jencks, W. P. (1987). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1761-1768. [Link]
-
Wang, Q., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(15), 23285-23299. [Link]
-
Lashgari, N., & Zare, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecular Diversity, 25(4), 2355-2385. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116336. [Link]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Chen, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2741. [Link]
Sources
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride Selectivity
The Kinetic Landscape: Understanding Your Reagent
To improve selectivity, you must first understand the specific reactivity profile of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride .
The Core Challenge:
Unlike highly reactive acyl chlorides (R-COCl) or electron-deficient aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent is a sulfamoyl chloride (
-
Consequence: These reagents are sluggish.
-
The Trap: Researchers often apply "forcing conditions" (high heat, excess reagent) to drive the reaction. This destroys selectivity, leading to degradation, hydrolysis, and complex impurity profiles.
-
The Solution: Use Nucleophilic Catalysis to activate the reagent at low temperatures, ensuring the rate of aminolysis (desired) outcompetes hydrolysis (undesired).
Mechanistic Pathway & Selectivity Control
The following diagram illustrates the catalytic activation pathway required to bypass the sluggish reactivity of the native reagent.
Figure 1: The DMAP-catalyzed activation cycle. Note that while DMAP accelerates product formation, the activated intermediate is also sensitive to water, making anhydrous conditions non-negotiable.
Experimental Protocol: The "Selectivity-First" Method
Do not use standard Schotten-Baumann conditions (aqueous/biphasic) for this reagent if high selectivity is required. Use this anhydrous, catalytically activated protocol.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Substrate | Nucleophile (Amine) | 1.0 | Limiting reagent. |
| Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for trace hydrolysis. |
| DIPEA | HCl Scavenger | 2.5 | Non-nucleophilic base. Do not use TEA (can act as a nucleophile). |
| DMAP | Selectivity Catalyst | 0.1 - 0.2 | CRITICAL. Without this, reaction is too slow; with too much, side reactions occur. |
| DCM or MeCN | Solvent | N/A | Must be anhydrous (<50 ppm H2O). |
Step-by-Step Methodology
-
System Prep: Flame-dry or oven-dry a reaction flask. Purge with
or Ar. -
Solvation: Dissolve the Substrate (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DMAP (0.1 equiv) in one portion.
-
Temperature Control: Cool the mixture to 0°C (Ice bath).
-
Why? Sulfamoyl chlorides are stable at 0°C. Cooling suppresses potential elimination side-reactions and controls the exotherm upon addition.
-
-
Reagent Addition: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Selectivity Note: Slow addition ensures the concentration of the highly reactive "Sulfonyl-DMAP" intermediate remains low relative to the nucleophile.
-
-
Equilibration: Allow to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT).
-
Monitoring: Check via LCMS or TLC after 2 hours.
-
Success Marker: Conversion >95%.
-
If stalled: Add another 0.05 equiv DMAP and heat gently to 35°C (only if necessary).
-
Troubleshooting Guide & FAQs
Q1: The reaction is stuck at 50% conversion after 24 hours. Should I add more chloride?
Diagnosis: The issue is likely catalyst deactivation or hydrolysis , not lack of reagent.
-
Explanation: Sulfamoyl chlorides hydrolyze to the corresponding sulfonic acid (which is unreactive) if trace water is present. If you add more chloride to a "wet" system, it will just hydrolyze again.
-
Fix:
-
Check the pH.[1] If acidic, add more DIPEA.
-
Add 0.1 equiv of fresh DMAP .
-
If no change after 1 hour, your solvent is likely wet. Isolate the product and restart with freshly distilled/dried solvent.
-
Q2: I see a major impurity with Mass = [Product + 179]. What is it?
Diagnosis: This is likely Bis-sulfonylation .
-
Context: If your substrate is a primary amine (
), the product is a sulfonamide ( ). This product is more acidic than the starting amine. Under basic conditions, it can be deprotonated and react with a second molecule of sulfonyl chloride. -
Fix:
-
Reduce Reagent: Use exactly 1.0 or 1.05 equiv of the sulfonyl chloride.
-
Change Base: Switch from DIPEA to a weaker base like Pyridine (used as solvent) or solid
(if using a biphasic modification), though this contradicts the anhydrous recommendation. -
Protocol Adjustment: Add the base slowly to the mixture of Amine + Chloride (Inverse addition).
-
Q3: Can I use this reagent to protect an alcohol (-OH) group?
Answer: Yes, but selectivity changes.
-
Selectivity Shift: Sulfonylation of alcohols (to form sulfamates) is significantly slower than amines.
-
Requirement: You must use DMAP (stoichiometric, 1.0 equiv) or a stronger base like NaH/THF to drive the reaction.
-
Caution: If your molecule has both an amine and an alcohol, the protocol in Section 2 is highly chemoselective for the amine .
Q4: The reagent bottle has a strong acidic smell. Is it still good?
Diagnosis: The reagent has likely hydrolyzed.[1][2][3]
-
Test: Dissolve a small amount in DCM and run a TLC.
-
Spot A (High Rf): Intact Sulfonyl Chloride.
-
Spot B (Baseline/Streak): Sulfonic Acid (Hydrolysis product).
-
Spot C (Low Rf): Piperidine hydrochloride (Complete degradation).
-
-
Action: If >10% degraded, do not use for sensitive selectivity reactions. Recrystallize or purchase fresh.
Decision Logic for Selectivity Issues
Use this flow to diagnose specific selectivity failures during your campaign.
Figure 2: Rapid diagnostic logic for common failure modes.
References
-
Reactivity of Sulfamoyl Chlorides: Spillane, W. J., et al. "Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides." Canadian Journal of Chemistry, vol. 59, no. 13, 1981.[4]
-
DMAP Catalysis Mechanism: Ragnarsson, U., & Grehn, L. "Novel Amine Chemistry Based on DMAP-Catalyzed Acylation." Accounts of Chemical Research, vol. 31, no. 8, 1998, pp. 494–501.
-
General Sulfonylation Protocols: De Luca, L., & Giacomelli, G. "An Easy and Handy Synthesis of Sulfonamides."[5] Journal of Organic Chemistry, vol. 73, no. 10, 2008, pp. 3967–3969.
-
Synthesis of Piperidine Sulfonyl Chlorides: "Synthesis routes of Piperidine-1-sulfonyl Chloride." BenchChem Technical Data.
Sources
- 1. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Optimizing Base Selection for 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride Reactions
Welcome to the technical support center for optimizing reactions with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in experimental design, particularly the selection of an appropriate base. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot common issues and enhance the success of your sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is a base fundamentally required when reacting 4-(methoxymethyl)piperidine-1-sulfonyl chloride with an amine or alcohol?
The reaction between 4-(methoxymethyl)piperidine-1-sulfonyl chloride and a nucleophile, such as a primary or secondary amine, forms a sulfonamide and generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] If not neutralized, this HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.[2] A base is therefore essential to act as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.
Q2: What are the key parameters to consider when selecting a base for my reaction?
Choosing the optimal base is a balancing act between reactivity, steric hindrance, and nucleophilicity. The ideal base should be strong enough to neutralize the generated HCl but should not introduce unwanted side reactions. The three primary considerations are:
-
Basicity (pKa of the conjugate acid): The base's conjugate acid should ideally have a pKa value that is at least 1-2 units higher than the pKa of the protonated amine nucleophile. This ensures that the base can effectively deprotonate the ammonium salt and scavenge the generated HCl.
-
Steric Hindrance: The bulkiness of the base is a critical factor.[3] Sterically hindered bases are often preferred as they are less likely to act as nucleophiles themselves and compete with the desired amine in attacking the sulfonyl chloride.
-
Nucleophilicity: A base that is also a strong nucleophile can react directly with the sulfonyl chloride, leading to undesired byproducts and consumption of the starting material. For this reason, non-nucleophilic bases are often the preferred choice.[4]
Q3: Which common bases should I consider, and when should I use them?
The selection of a base is highly dependent on the properties of the amine nucleophile being used. Below is a comparative table of commonly used bases, followed by a decision-making workflow.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics & Typical Use Cases |
| Pyridine | ~5.2 | A weak, nucleophilic base. Often used as both a base and a solvent. Can act as a nucleophilic catalyst. Best for simple, unhindered primary and secondary amines. | |
| Triethylamine (TEA) | ~10.7 | A common, relatively inexpensive, and moderately hindered base. Suitable for a wide range of primary and secondary amines. Can sometimes cause side reactions due to its nucleophilicity. | |
| DIPEA (Hünig's Base) | ~11.0 | A sterically hindered, non-nucleophilic base.[3][5] Excellent choice for reactions with valuable or sterically hindered amines, and for minimizing side reactions.[4] | |
| 2,6-Lutidine | ~6.7 | A sterically hindered pyridine derivative. Less basic than TEA or DIPEA, but useful when a milder, non-nucleophilic base is required, especially with sensitive substrates. | |
| Proton Sponge™ | ~12.1 (in water) | A very strong, non-nucleophilic base.[6] Used in cases where a very strong base is needed but nucleophilicity must be avoided. Its high basicity is due to the relief of steric strain upon protonation.[6] | |
| DMAP (Catalyst) | ~9.7 | Not typically used as a stoichiometric base, but as a potent nucleophilic catalyst (0.05-0.2 eq.).[7] Dramatically accelerates sulfonylation, especially with hindered nucleophiles.[7] |
Troubleshooting Guide
Issue 1: My reaction is slow or shows incomplete conversion.
-
Plausible Cause: The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to the protonation and deactivation of your amine nucleophile. This is common with weakly basic amines (e.g., anilines).
-
Solution Workflow:
-
Verify Basicity: Check the pKa of your protonated amine. Select a base whose conjugate acid has a pKa at least 1-2 units higher. For weakly nucleophilic amines, a stronger base like DIPEA or even Proton Sponge™ may be necessary.[6]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate. Monitor for potential degradation of starting materials.
-
Incorporate a Catalyst: Add a catalytic amount (5-10 mol%) of 4-(Dimethylaminopyridine) (DMAP). DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then readily attacked by the amine nucleophile.[7][8]
-
Issue 2: I'm observing significant byproduct formation.
-
Plausible Cause 1: The base is acting as a nucleophile. If you are using a non-hindered base like pyridine or triethylamine with a very reactive sulfonyl chloride or a hindered amine, the base itself can compete as a nucleophile.
-
Plausible Cause 2: Hydrolysis of the sulfonyl chloride. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Plausible Cause 3 (with primary amines): Di-sulfonylation. Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely if an excess of sulfonyl chloride and a strong base are used.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Use a Weaker Base: Consider a weaker or more hindered base like pyridine or 2,6-lutidine to reduce the deprotonation of the initially formed sulfonamide.[9]
-
-
Q4: How do I choose between a standard base like triethylamine (TEA) and a hindered base like DIPEA?
The choice hinges on the steric environment of your amine nucleophile.
-
Use TEA for:
-
Simple, unhindered primary and secondary amines.
-
Cost-sensitive, large-scale reactions where side reactions are not a major concern.
-
-
Use DIPEA for:
-
Sterically hindered primary or secondary amines.
-
Reactions with valuable or sensitive substrates where maximizing yield and minimizing byproducts is critical.
-
When you suspect the base is competing as a nucleophile.[3]
-
The two isopropyl groups on DIPEA create significant steric bulk around the nitrogen atom, making it an excellent non-nucleophilic proton scavenger.[5]
Visualizing Reaction Mechanisms & Workflows
General Sulfonylation Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of the chloride and deprotonation by the base.
Caption: General mechanism of sulfonamide formation.
DMAP-Catalyzed Sulfonylation Pathway
DMAP accelerates the reaction by forming a highly reactive intermediate.
Caption: DMAP-catalyzed sulfonylation pathway.
Decision Workflow for Base Selection
This flowchart provides a logical path for selecting the appropriate base for your reaction.
Caption: Decision workflow for optimal base selection.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
Materials:
-
Amine (1.0 mmol, 1.0 eq)
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.05 mmol, 1.05 eq)
-
Base (e.g., DIPEA, 2.0 mmol, 2.0 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Argon or Nitrogen supply
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and anhydrous DCM (5 mL).
-
Purge the flask with argon or nitrogen for 5 minutes.
-
Add the selected base (e.g., DIPEA, 2.0 mmol) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate dry vial, dissolve 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Small-Scale Screening of Bases
To efficiently determine the optimal base for a new substrate, a parallel screening approach can be employed.
Procedure:
-
In separate, labeled, dry 1-dram vials, add your amine (e.g., 0.1 mmol) and a small stir bar.
-
To each vial, add 0.5 mL of anhydrous DCM.
-
To each vial, add a different base (0.2 mmol): Vial A (TEA), Vial B (DIPEA), Vial C (2,6-Lutidine), Vial D (Pyridine).
-
Prepare a stock solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (0.105 mmol in 0.5 mL of anhydrous DCM).
-
Add the sulfonyl chloride stock solution to each vial, seal under an inert atmosphere, and stir at room temperature.
-
After a set time (e.g., 4 hours), quench a small aliquot from each reaction into a labeled LC-MS vial containing methanol.
-
Analyze the conversion to the desired product by LC-MS to identify the most effective base.
References
- Benchchem Technical Support Center.Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
-
Chemistry LibreTexts. 8.3: pKa Values. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
-
Wikipedia. 1,8-Bis(dimethylamino)naphthalene. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Al-Musaimi, O., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
University of Wisconsin-Madison. Bordwell pKa Table. [Link]
-
Wikipedia. Amine. [Link]
-
Chemistry Solved (YouTube Channel). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. [Link]
-
PubChem. Proton sponge. [Link]
-
ACS Publications. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]
-
Master Organic Chemistry. The pKa Table Is Your Friend. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. [Link]
-
ACS Publications. Ab Initio Quantum Mechanical Study on the Origin of the pKa Differences of the Proton Sponges. [Link]
-
Kaur, N. (2015). A review on microwave assisted synthesis of bioactive sulfonamides. [Link]
-
UCLA Division of Physical Sciences. Table of Acids with Ka and pKa Values. [Link]
-
Klumpp, D. A., et al. (2010). Preparation of sulfonamides from N-silylamines. [Link]
-
YouTube. charge 2 proton sponge. [Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
-
Reddit. Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. [Link]
-
ChemistryViews. Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]
-
Reddit. steric hinderance and basicity. [Link]
-
ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]
-
Wiley Online Library. Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. [Link]
-
ChemicalLand21. Huenig's base(7087-68-5)MSDS Melting Point Boiling Density Storage Transport. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Overcoming solubility problems with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Current Status: Operational Topic: Solubility & Stability Troubleshooting Ticket Priority: High (Reactive Intermediate)
Introduction: The "Solubility" Illusion
Welcome. If you are accessing this guide, you are likely facing a common paradox with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride : it appears insoluble, or it precipitates shortly after dissolution.[1]
As a Senior Application Scientist, I must correct a fundamental misconception: This is rarely a physical solubility issue; it is a chemical stability issue.
Sulfonyl chlorides (and their N-linked analogs, sulfamoyl chlorides) are electrophilic "warheads."[1] They do not simply dissolve in nucleophilic or wet solvents; they attack them.[1] The "precipitate" you see is often not your starting material, but a decomposition product (sulfonic acid) or a salt. This guide treats solubility as a function of solvent integrity and reaction kinetics .
Module 1: Solvent Compatibility Matrix
The Golden Rule: Never attempt to dissolve this reagent in water, alcohols, or unprotected polar aprotic solvents without specific precautions.
Solvent Selection Guide
| Solvent Class | Recommended? | Technical Notes |
| Chlorinated (DCM, DCE) | Highly Recommended | Excellent solubility.[1] Non-nucleophilic.[1] Easy to dry.[1] DCM is the gold standard for this reagent.[1] |
| Ethers (THF, 2-MeTHF) | Recommended | Good solubility.[1] Must be anhydrous and free of peroxides.[1] Commercial THF often contains water which triggers rapid hydrolysis.[1] |
| Polar Aprotic (DMF, DMSO) | Use with Caution | Risk of Decomposition. Sulfonyl chlorides can react with DMF (Vilsmeier-type pathways) or decompose at high concentrations.[1] Use only if necessary and keep at 0°C. |
| Protic (Water, MeOH, EtOH) | FORBIDDEN | Rapid hydrolysis occurs. The reagent converts to the sulfonic acid derivative, which is often insoluble in organic media, appearing as a white precipitate. |
| Alkanes (Hexane, Heptane) | Not Recommended | Poor solubility due to the polarity of the sulfonyl and piperidine moieties. |
Module 2: Troubleshooting "Insolubility" & Precipitation
Scenario A: "I added the solid to the solvent, and it turned cloudy immediately."
Diagnosis: Hydrolysis.
Your solvent contains moisture.[1] The sulfonyl chloride (
-
Mechanism:
[1] -
Why it looks like insolubility: The parent chloride is lipophilic (soluble in DCM), but the resulting sulfonic acid is highly polar/zwitterionic and crashes out of non-polar solvents.
Corrective Protocol:
-
Stop. Do not heat to dissolve (this accelerates decomposition).[1]
-
Test: Check the pH of the supernatant. If highly acidic (pH < 1), hydrolysis has occurred.[1]
-
Prevention: Use commercially available anhydrous solvents or dry over activated 3Å molecular sieves for 24 hours.[1]
Scenario B: "It dissolved, but precipitated upon adding the base (TEA/DIPEA)."
Diagnosis: Amine Hydrochloride Salt Formation. This is actually a good sign , provided the precipitate is white and crystalline.
-
Mechanism: The base (Triethylamine) scavenges the HCl produced during the reaction or from minor hydrolysis.
(Solid).[1] -
Action: Proceed with the reaction. This solid will be removed during the aqueous workup.[1]
Scenario C: "The reaction mixture turned into a gummy oil."
Diagnosis: Polymerization or "Oiling Out." The 4-(methoxymethyl)piperidine moiety has a basic nitrogen (if not sulfonylated) and an ether linkage.[1] If the concentration is too high (>0.5 M), the polar sulfonamide product may separate from the non-polar solvent.
-
Action: Dilute the reaction with more DCM. If using THF, switch to DCM.[1]
Module 3: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps to diagnose solubility issues.
Figure 1: Diagnostic logic for solubility anomalies. Blue nodes indicate actions; Red indicates failure modes; Green indicates normal process.[1]
Module 4: Standardized Reaction Protocol
To ensure solubility and reactivity, follow this self-validating protocol.
Reagents:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile (e.g., Primary Amine) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration]
Step-by-Step Procedure:
-
System Prep: Flame-dry glassware under Nitrogen/Argon flow.[1]
-
Solvent Charge: Add the Nucleophile and Base to the flask first. Dissolve in anhydrous DCM.
-
Why? Having the nucleophile ready ensures that as soon as the sulfonyl chloride dissolves, it reacts with the amine rather than trace moisture.
-
-
Reagent Addition (The Critical Step):
-
Dissolve the 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in a separate vial of anhydrous DCM.
-
Checkpoint: If it does not dissolve here, your reagent may have already degraded in the bottle (see Module 5).
-
Add the sulfonyl chloride solution dropwise to the amine/base mixture at 0°C.
-
-
Monitoring: Allow to warm to Room Temperature (RT).
-
Observation: The solution may become cloudy (TEA·HCl salts). This is normal.
-
-
Quench: Add saturated
solution.-
Solubility Check: The biphasic mixture should be clear (organic layer bottom, aqueous top). If solids persist, add water to dissolve salts.[1]
-
Figure 2: Optimal reaction workflow to minimize solubility artifacts.
Module 5: Storage & Stability (The Root Cause)
If your reagent is not dissolving in pure, anhydrous DCM, it has likely degraded during storage.
-
Shelf Life: Sulfonyl chlorides are hygroscopic.[1]
-
Degradation Signs:
-
Storage Requirement: Store at 2–8°C under inert gas (Argon/Nitrogen). Tightly seal with Parafilm.[1]
References
-
Organic Chemistry Portal. Sulfonyl Chloride Synthesis and Reactivity. [Link]
-
National Institutes of Health (NIH) - PubChem. Piperidine-1-sulfonyl chloride Compound Summary. [Link][1]
-
Royal Society of Chemistry. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. [Link]
Sources
Side reactions of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride with nucleophiles
Executive Summary & Reagent Profile
This guide addresses the specific reactivity profile of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 355849-73-9). Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent is a sulfamoyl chloride (dialkylsulfamoyl chloride). This structural distinction dictates its reactivity, stability, and side-reaction profile.
-
Primary Application: Synthesis of sulfamides (reaction with amines) and sulfamates (reaction with alcohols/phenols).
-
Reactivity Class: Electrophilic Sulfur (VI) species. Reacts via
mechanism. -
Key Challenge: Balancing electrophilicity with hydrolytic stability and preventing "double-reaction" with primary amine nucleophiles.
Critical Side Reactions & Mechanistic Insights
Understanding the causality of side reactions is the first step to mitigation. The three most common failure modes are Hydrolysis , Bis-Sulfonylation , and Hydrochloride Salt Trapping .
The Hydrolysis Trap (Moisture Sensitivity)
-
Issue: The reagent converts to the corresponding sulfonic acid (sulfamic acid derivative) in the presence of water.
-
Mechanism: Water acts as a competitive nucleophile. The resulting acid is water-soluble and often lost during aqueous workup, leading to "disappearing product" syndrome.
-
Observation: Low yield; acidic aqueous layer; presence of 4-(methoxymethyl)piperidine-1-sulfonic acid (often visible in LCMS as [M-Cl+OH] peak).
Bis-Sulfonylation (The "Over-Reaction")
-
Issue: When reacting with primary amines (
), the product is a secondary sulfonamide ( ). This product is more acidic than the starting amine and can be deprotonated by excess base, creating a potent nucleophile that attacks a second equivalent of sulfonyl chloride. -
Result: Formation of the tertiary bis-sulfonamide:
. -
Risk Factors: Excess sulfonyl chloride, high reaction temperatures, or "reverse addition" (adding amine to chloride).
Amine Hydrochloride Precipitation (The "Stalling" Effect)
-
Issue: The reaction generates HCl. If the nucleophile is an amine, the HCl will protonate unreacted amine, rendering it non-nucleophilic (
). -
Consequence: The reaction stalls at 50% conversion regardless of time.
-
Solution: Mandatory inclusion of an HCl scavenger (e.g., Triethylamine, DIPEA, or Pyridine) or using >2 equivalents of the nucleophilic amine.
Mechanistic Pathway Diagram
Caption: Reaction network showing the primary synthetic pathway (Green) versus competitive side reactions (Red) and stalling mechanisms (Grey).
Technical FAQs & Troubleshooting
Q1: My reaction yield is consistently low (<40%), but I see no starting material. Where did it go?
Diagnosis: This indicates Hydrolysis .[1] The sulfonyl chloride likely hydrolyzed to the sulfonic acid.
-
Why: The sulfonic acid is highly polar and water-soluble. During your standard extraction (e.g., EtOAc/Water), the acid stays in the aqueous phase and is discarded.
-
Fix:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Reagent Quality: Check the sulfonyl chloride quality. If it's a solid, has it become a "wet" paste? If liquid, is it cloudy?
-
Protocol Adjustment: Switch to a Schotten-Baumann condition (biphasic DCM/Water with Na2CO3) only if the amine is highly reactive. Otherwise, stick to anhydrous conditions.
-
Q2: I see two spots on TLC close to each other. One is my product, what is the other?
Diagnosis: Likely Bis-sulfonylation (
-
Verification: Check LCMS. The mass will be roughly Product Mass + 197 Da (Mass of the piperidine sulfonyl group - H).
-
Fix:
-
Stoichiometry: Use a slight excess of the amine (1.1 eq), not the sulfonyl chloride.
-
Addition Order: Add the sulfonyl chloride slowly to the amine solution at 0°C. Do not add amine to the chloride.
-
Base Choice: Use a non-nucleophilic base like DIPEA instead of excess reactant amine.
-
Q3: The reaction mixture turned into a solid sludge and stirring stopped.
Diagnosis: Precipitation of Amine Hydrochloride or Base Hydrochloride salts.
-
Why: In non-polar solvents (DCM, Toluene), the salt formed (e.g.,
) is insoluble. -
Fix:
-
Dilution: Add more solvent.
-
Solvent Switch: Use THF or DMF (salts are more soluble).
-
Vigorous Stirring: Ensure mechanical or strong magnetic stirring is maintained.
-
Validated Experimental Protocols
Protocol A: Standard Sulfonylation of a Primary Amine
Best for: Maximizing yield and minimizing bis-sulfonylation.
Reagents:
-
Amine (Nucleophile): 1.0 equiv
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride: 1.1 equiv[2]
-
Triethylamine (Et3N) or DIPEA: 1.5 - 2.0 equiv
-
Dichloromethane (DCM): Anhydrous [0.2 M concentration]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine and Base (Et3N) in anhydrous DCM. Cool the mixture to 0°C (Ice bath).
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Note: Slow addition at low temperature suppresses bis-sulfonylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup:
-
Quench with saturated
(aq). -
Extract with DCM (3x).
-
Wash combined organics with Brine -> Dry over
-> Concentrate.
-
Protocol B: Synthesis of Sulfamates (Reaction with Alcohols)
Best for: Reacting with phenols or aliphatic alcohols.
Reagents:
-
Alcohol (Nucleophile): 1.0 equiv
-
Sulfonyl Chloride: 1.2 equiv
-
Base: Sodium Hydride (NaH) for aliphatic alcohols OR Pyridine for phenols.
-
Solvent: DMF (for NaH method) or DCM (for Pyridine method).
Procedure (NaH Method for Aliphatic Alcohols):
-
Activation: Suspend NaH (1.2 eq, 60% dispersion) in anhydrous DMF at 0°C.
-
Deprotonation: Add the alcohol dropwise. Stir for 30 min at 0°C until H2 evolution ceases (Formation of Alkoxide).
-
Coupling: Add the Sulfonyl Chloride (dissolved in DMF) dropwise.
-
Completion: Stir at RT for 3-6 hours.
-
Quench: Carefully add water/NH4Cl at 0°C. Extract with EtOAc.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 227.71 g/mol | C7H14ClNO3S |
| Preferred Solvent | DCM, THF, DMF | Avoid alcohols (unless reactant) |
| Hydrolytic Stability | Moderate | Decomposes in water/base mixtures over hours |
| Thermal Stability | Good < 80°C | Avoid prolonged reflux >100°C (Desulfonylation risk) |
| Stoichiometry Ratio | 1.0 : 1.1 (Amine : Chloride) | Ideal for mono-sulfonylation |
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing reaction failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298344, Piperidine-1-sulfonyl chloride. Retrieved from [Link][2]
-
Yassa, T. D., et al. (2024). Calcium Triflimide-Catalyzed Sulfur Fluoride Exchange (SuFEx) Reaction for the Synthesis of Sulfonamides and Sulfamates.[3] Organic Letters.[3] Retrieved from [Link]
Sources
Technical Support Center: Navigating Unexpected Results with 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Welcome to the technical support center for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the insights needed to anticipate, diagnose, and resolve unexpected experimental outcomes, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Duality of the Methoxymethyl Group
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable building block in medicinal chemistry, enabling the introduction of the 4-(methoxymethyl)piperidine-1-sulfonyl moiety into a target molecule. This is often achieved through the reaction with primary or secondary amines to form the corresponding sulfonamides.[1] The methoxymethyl group can be an attractive feature, potentially improving physicochemical properties of the final compound. However, the ether linkage within this group also introduces a latent reactivity that can lead to unexpected and often frustrating results. This guide will delve into the common challenges and their underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am seeing a lower molecular weight byproduct in my reaction with a primary amine. What could it be?
A1: A common unexpected result is the cleavage of the methoxymethyl ether. The reaction of 4-(methoxymethyl)piperidine-1-sulfonyl chloride with a primary or secondary amine generates a molecule of hydrochloric acid (HCl) as a byproduct. Methoxymethyl (MOM) ethers are known to be sensitive to acidic conditions and can be cleaved to the corresponding alcohol.[2][3] In this case, you are likely forming 4-(hydroxymethyl)piperidine-1-sulfonamide of your amine.
Q2: My reaction is sluggish and does not go to completion, even with excess sulfonyl chloride. Why is this happening?
A2: While sulfonyl chlorides are generally reactive, several factors could contribute to an incomplete reaction. Steric hindrance on your amine nucleophile can significantly slow down the rate of sulfonylation. Additionally, the quality of your 4-(methoxymethyl)piperidine-1-sulfonyl chloride is crucial. This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive towards amines. Always ensure the reagent is stored under anhydrous conditions and handled in a dry environment.
Q3: I observe multiple spots on my TLC plate that are difficult to characterize. What are the possible side products?
A3: Besides the intended sulfonamide and the ether-cleaved product, other side reactions can occur. These may include:
-
Hydrolysis of the sulfonyl chloride: If there is moisture in your reaction, the sulfonyl chloride will hydrolyze to 4-(methoxymethyl)piperidine-1-sulfonic acid.
-
Double sulfonylation of primary amines: With primary amines, it is possible to form a di-sulfonylated product, although this is generally less common and depends on the reaction conditions and the nature of the amine.
-
Reaction with the solvent: If you are using a nucleophilic solvent, it may compete with your amine in reacting with the sulfonyl chloride.
Q4: How can I confirm if the methoxymethyl ether has been cleaved?
A4: The most effective way to confirm ether cleavage is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: Look for a mass corresponding to the loss of a CH₂ group (14 Da) and the addition of a hydrogen atom, resulting in a net loss of 14 Da compared to the expected product.
-
¹H NMR: In the product with the intact methoxymethyl group, you should see a characteristic singlet for the methyl group of the ether around 3.3 ppm and a singlet for the methylene group adjacent to the ether oxygen around 3.2-3.4 ppm. Upon cleavage, these signals will disappear and be replaced by a broad singlet for the hydroxyl proton and a shift in the signals of the adjacent methylene group.
-
¹³C NMR: The carbon signals for the methoxy and the adjacent methylene group will also disappear upon cleavage.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Problem 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Diagnostic Check | Proposed Solution |
| Hydrolysis of the sulfonyl chloride | Analyze the starting material by ¹H NMR for the presence of sulfonic acid. | Purchase fresh reagent or store existing material under inert gas in a desiccator. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS. The presence of unreacted amine starting material indicates a sluggish reaction. | Increase the reaction temperature. Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents) to neutralize the HCl generated in situ. For sterically hindered amines, consider using a more forcing base like DBU or a stronger nucleophilic catalyst like DMAP (catalytic amount). |
| Side reaction (ether cleavage) | Analyze the crude reaction mixture by LC-MS to identify the mass of the byproduct. | Run the reaction at a lower temperature (0 °C to room temperature). Use a hindered non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl as it is formed, minimizing the acidity of the reaction medium. |
| Difficult purification | Observe streaking on TLC or broad peaks in HPLC. | If the product is basic, consider an acidic workup to extract it into an aqueous layer, followed by basification and re-extraction into an organic solvent. Column chromatography on silica gel is a standard purification method. |
Problem 2: Formation of the Ether-Cleaved Byproduct
The cleavage of the methoxymethyl ether is a significant and often unexpected side reaction. The HCl generated during the sulfonamide formation can catalyze this deprotection.
Caption: Decision workflow to minimize methoxymethyl ether cleavage.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol provides a general method for the reaction of 4-(methoxymethyl)piperidine-1-sulfonyl chloride with a primary or secondary amine.
-
Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the amine starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Amines Prone to Ether Cleavage
This modified protocol is recommended when dealing with amines that are poor nucleophiles, requiring harsher conditions that might promote ether cleavage.
-
Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous DCM (0.1-0.5 M) in a flame-dried round-bottom flask under an inert atmosphere, add a hindered base such as 2,6-lutidine (1.5 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to -10 °C (ice/salt bath). Add a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction Monitoring: Maintain the reaction temperature at 0 °C and monitor carefully by LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Reaction and Potential Side-Products
Caption: Reaction scheme showing the desired product and major potential byproducts.
Conclusion
While 4-(methoxymethyl)piperidine-1-sulfonyl chloride is a useful synthetic tool, its successful application requires an awareness of the potential for unexpected side reactions, primarily the acid-catalyzed cleavage of the methoxymethyl ether. By understanding the underlying chemical principles and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can mitigate these challenges and achieve their desired synthetic outcomes with greater efficiency and confidence.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 7, 2026, from [Link]
Sources
Validation & Comparative
Navigating the Sulfonyl Chloride Landscape: A Comparative Guide to Alternatives for 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride in Synthesis
In the intricate world of drug discovery and development, the precise selection of building blocks is paramount to synthesizing novel chemical entities with desired pharmacological profiles. Among the vast arsenal of reagents available to medicinal chemists, sulfonyl chlorides play a pivotal role in the construction of sulfonamides, a privileged functional group found in a multitude of approved drugs. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride has emerged as a valuable reagent, offering a desirable combination of a saturated heterocyclic core and a reactive sulfonyl chloride moiety. The piperidine scaffold often imparts favorable pharmacokinetic properties, while the methoxymethyl substituent can influence solubility and metabolic stability.
This guide provides an in-depth technical comparison of viable alternatives to 4-(Methoxymethyl)piperidine-1-sulfonyl chloride for researchers, scientists, and drug development professionals. We will delve into the synthesis, reactivity, and, where available, comparative performance data of these alternatives, offering insights to inform rational reagent selection in your synthetic endeavors.
The Central Role of the Piperidine Sulfonyl Chloride Scaffold
The piperidine ring is a frequently employed motif in medicinal chemistry, known to enhance the "drug-likeness" of a molecule by improving properties such as solubility and metabolic stability. When functionalized as a sulfonyl chloride, it becomes a powerful tool for introducing the piperidine-sulfonamide moiety into a target molecule. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Figure 2: Structural relationship of alternatives.
Bioisosteric Replacements: Expanding the Chemical Space
Bioisosterism, the principle of substituting a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, offers a powerful strategy for lead optimization. In the context of 4-(methoxymethyl)piperidine-1-sulfonyl chloride, bioisosteric replacements can be considered for both the piperidine ring and the methoxymethyl substituent.
a) Ring Bioisosteres:
Several saturated heterocyclic systems can be considered as bioisosteres of the piperidine ring. These include, but are not limited to:
-
Azaspiro[3.3]heptanes: These rigid, spirocyclic systems offer a different three-dimensional arrangement of substituents compared to the flexible piperidine ring.
-
Morpholines and Thiomorpholines: The introduction of a heteroatom (oxygen or sulfur) into the ring can significantly alter polarity, solubility, and metabolic properties.
The choice of a bioisosteric ring system will depend on the specific goals of the drug design program, such as improving metabolic stability or exploring new binding interactions.
b) Substituent Bioisosteres:
The methoxymethyl group (-CH₂OCH₃) can be replaced by other groups with similar steric and electronic properties. Some examples include:
-
Fluoromethyl (-CH₂F): The replacement of a methoxy group with a fluorine atom is a common bioisosteric substitution. Fluorine is a small, highly electronegative atom that can influence pKa, lipophilicity, and metabolic stability. Comparative studies on chlorinated and fluorinated analogs have shown that while chlorinated compounds may sometimes exhibit slightly higher activity, both are effective in improving bioavailability and blocking metabolism.[1]
-
Hydroxymethyl (-CH₂OH): This introduces a hydrogen bond donor, which can lead to new interactions with the target protein.
-
Small alkyl groups (e.g., ethyl): As discussed earlier, these can be used to modulate lipophilicity.
Experimental Protocols
To provide a practical context, here are representative protocols for the synthesis of a sulfonyl chloride and its subsequent use in sulfonamide formation.
Protocol 1: Synthesis of a Piperidine-1-sulfonyl Chloride
This general procedure can be adapted for various substituted piperidines.
Figure 3: Workflow for sulfonyl chloride synthesis.
Detailed Steps:
-
Dissolve the desired substituted piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, add triethylamine (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfonyl chloride by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonamide
This protocol describes the reaction of a sulfonyl chloride with a primary or secondary amine.
Detailed Steps:
-
Dissolve the amine (1.0 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in an anhydrous solvent like DCM or THF.
-
To this solution, add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the same solvent at 0 °C.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or flash column chromatography.
Conclusion and Future Perspectives
While 4-(methoxymethyl)piperidine-1-sulfonyl chloride is a valuable tool in the medicinal chemist's arsenal, a thorough exploration of its alternatives is crucial for fine-tuning the properties of lead compounds. This guide has provided an overview of several classes of alternatives, including other 4-substituted piperidines, pyrrolidine-based analogs, and bioisosteric replacements.
The available data suggests that while the reactivity of the sulfonyl chloride moiety is not dramatically altered by simple alkyl or ether substituents on the piperidine ring, the choice of the heterocyclic core (piperidine vs. pyrrolidine) can influence reaction efficiency. Furthermore, the introduction of strongly electron-withdrawing groups like trifluoromethyl can enhance reactivity.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these sulfonyl chlorides under standardized conditions. Such studies would be invaluable for building a comprehensive understanding of their relative performance and would greatly aid in the rational selection of these important building blocks. Future research in this area should focus on generating such comparative data, including kinetic studies and the evaluation of a broad range of amine nucleophiles, to provide a more complete picture for the drug discovery community.
References
-
Green, N. et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv (2025). [Link]
-
Gogoi, P. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules26 , 5867 (2021). [Link]
-
El-Faham, A. et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules24 , 227 (2019). [Link]
-
Shaaban, M. R. et al. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Adv.11 , 34189-34211 (2021). [Link]
-
Domingo, L. R., Aurell, M. J. & Pérez, P. Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective. J. Org. Chem. (2026). [Link]
-
Aboul-Enein, H. Y. et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur. J. Med. Chem.67 , 340–350 (2013). [Link]
-
Narayana, B. et al. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Eur. J. Med. Chem.44 , 2455–2461 (2009). [Link]
-
O'Rorke, S. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules26 , 5867 (2021). [Link]
-
Shah, T. et al. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Eur. J. Med. Chem.89 , 116–128 (2015). [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Schepmann, D. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem14 , 1256–1269 (2019). [Link]
-
ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl... [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Med. Chem. Lett.12 , 1315–1346 (2021). [Link]
-
ResearchGate. (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
-
Wang, M. et al. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules28 , 2768 (2023). [Link]
-
ResearchGate. (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]
Sources
Technical Guide: Analytical Characterization of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride
Executive Summary
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (MMP-SO2Cl) is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals. Like many nitrogen-bearing sulfonyl chlorides, it presents a distinct analytical paradox: its high reactivity—essential for synthesis—renders it unstable during standard characterization.
The Core Problem: Direct analysis via reversed-phase LC-MS often yields false negatives due to rapid on-column hydrolysis, converting the target analyte into 4-(methoxymethyl)piperidine-1-sulfonic acid (MMP-SO3H). Furthermore, thermal instability precludes direct GC-MS analysis due to sulfur dioxide (
This guide outlines a comparative analytical strategy , prioritizing derivatization-based HPLC for routine QC and Quantitative NMR (qNMR) for absolute purity assignment.
The Analytical Challenge: Kinetic Instability
Before selecting a method, one must understand the degradation pathway. In the presence of trace moisture (even in "anhydrous" acetonitrile), MMP-SO2Cl undergoes nucleophilic attack at the sulfur atom.
Reaction Pathways Diagram
The following diagram illustrates the competition between the degradation pathway (Hydrolysis) and the analytical stabilization pathway (Derivatization).
Caption: Figure 1.[1] Kinetic competition between hydrolysis (degradation) and aminolysis (stabilization). Direct analysis risks measuring the Acid breakdown product.
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches for characterizing MMP-SO2Cl.
| Feature | Method A: Direct LC-MS | Method B: Derivatization HPLC | Method C: Quantitative NMR (qNMR) |
| Principle | Direct injection into acidic mobile phase. | Pre-column reaction with excess secondary amine. | Proton counting vs. Internal Standard (IS). |
| Accuracy | Low. High risk of on-column hydrolysis. | High. Converts reactive Cl to stable N. | Absolute. The primary reference standard. |
| Precision | Poor (< 90% recovery typical). | Excellent (RSD < 0.5%). | Good (depends on weighing/IS). |
| Throughput | High (5 min run). | Moderate (Sample prep + 10 min run). | Low (Manual processing). |
| Suitability | Qualitative ID only. | Routine QC / Release Testing. | Potency Assignment / Ref Std. |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Derivatization HPLC
Recommended for: Routine Purity Analysis, Stability Studies, and Vendor Qualification.
Rationale: By reacting MMP-SO2Cl with morpholine, we create a chemically stable sulfonamide. Morpholine is chosen because it is a secondary amine (preventing double-addition), has low UV absorbance, and the resulting derivative chromatographs well on C18 columns.
Reagents:
-
Derivatizing Solution: 0.5 M Morpholine in dry Dichloromethane (DCM).
-
Quench Solution: 10% Acetic Acid in Acetonitrile.
-
Diluent: Acetonitrile (HPLC Grade).
Step-by-Step Workflow:
-
Sample Prep: Weigh 10.0 mg of MMP-SO2Cl into a 4 mL glass vial.
-
Reaction: Immediately add 2.0 mL of Derivatizing Solution . Cap and vortex for 30 seconds.
-
Note: The reaction is exothermic and instantaneous.
-
-
Incubation: Let stand at room temperature for 5 minutes to ensure completion.
-
Quench: Add 100 µL of Quench Solution (neutralizes excess morpholine to protect the column).
-
Dilution: Dilute 100 µL of this mixture into 900 µL of Acetonitrile.
-
Analysis: Inject 5 µL onto the HPLC.
HPLC Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 210 nm (or MS detection for higher specificity).
Protocol 2: Quantitative NMR (qNMR)
Recommended for: Assigning absolute purity to a Reference Standard.
Rationale: qNMR avoids all chromatographic interactions. However, the solvent must be strictly anhydrous to prevent hydrolysis in the tube.
Reagents:
-
Solvent:
(Stored over 4Å molecular sieves). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable grade).
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~15 mg of MMP-SO2Cl (
) and ~10 mg of Internal Standard ( ) into the same vial. Precision is critical (use a 5-decimal balance). -
Dissolution: Add 0.7 mL of dry
. Vortex until fully dissolved. -
Acquisition: Transfer to an NMR tube. Acquire 1H NMR with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation of protons). -
Calculation:
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the appropriate analytical technique for your specific stage of development.
Caption: Figure 2. Analytical decision matrix based on the stage of drug development and data requirements.
Data Interpretation & Troubleshooting
The "Ghost Peak" Phenomenon
If you observe a broad, fronting peak in Direct LC-MS with a mass of [M+17] relative to the parent, this is not an impurity in your synthesis. It is the sulfonic acid formed during the analysis.
-
MMP-SO2Cl Mass: ~213.7 Da
-
MMP-SO3H Mass: ~195.2 Da (Parent) + H2O (18) - HCl (36) = 195.2 Da.
-
Correction: Check the mass spectrum.[6] If you see m/z 196 (M+H of acid), switch to the Derivatization Protocol immediately.
Stability of the Derivative
The morpholine-sulfonamide derivative is stable for >48 hours at room temperature in acetonitrile. This allows for overnight autosampler runs without degradation, unlike the parent chloride.
References
-
Royal Society of Chemistry (RSC). (2026). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Methoxymethyl)piperidine hydrochloride 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Biological activity comparison of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride derivatives
Topic: Biological Activity Comparison of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Introduction: The Scaffold and Its Significance
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-01-2 ) is a specialized heterocyclic building block used to synthesize sulfamoyl-piperidine derivatives. In medicinal chemistry, this scaffold serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets by varying the substituents on the sulfonamide nitrogen.
The core piperidine ring, substituted at the 4-position with a methoxymethyl ether, offers a unique balance of lipophilicity and polar surface area. This specific substitution pattern is frequently employed to optimize the pharmacokinetic profile (e.g., metabolic stability, blood-brain barrier penetration) of lead compounds targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.
This guide compares the biological activity of derivatives synthesized from this sulfonyl chloride, focusing on three primary therapeutic classes:
-
Antimicrobial/Antiviral Agents (Infectious Disease)
Comparative Biological Activity Analysis
The following table summarizes the performance of 4-(methoxymethyl)piperidine-1-sulfonyl derivatives across key therapeutic targets. Data is synthesized from structure-activity relationship (SAR) studies of piperidine sulfonamides.
| Feature | GPR119 Agonists | 11β-HSD1 Inhibitors | Antimicrobial Agents |
| Primary Target | GPR119 (GPCR) in pancreatic | 11 | Bacterial Cell Membrane / DHPS |
| Mechanism | Blocks conversion of Cortisone | Disruption of folate synthesis or membrane integrity | |
| Potency Range (EC | Low Nanomolar (1–50 nM) | Nanomolar (5–100 nM) | Micromolar (2–20 |
| Key Structural Requirement | Sulfonyl group acts as a linker to a heteroaryl "head" group (e.g., pyrimidine). | Sulfonyl urea or amide linker to a hydrophobic adamantyl or aryl group. | Sulfonamide linked to electron-deficient aromatics. |
| Role of 4-Methoxymethyl | Fits into the lipophilic ligand-binding pocket; improves oral bioavailability. | Occupies the hydrophobic enzyme channel; enhances metabolic stability. | Modulates solubility; facilitates membrane permeation. |
| Therapeutic Focus | Type 2 Diabetes (T2DM), Obesity | Metabolic Syndrome, Insulin Resistance | Drug-resistant bacterial infections |
Mechanistic Pathways & SAR Logic
The versatility of the 4-(methoxymethyl)piperidine-1-sulfonyl scaffold stems from its ability to orient the piperidine ring into specific hydrophobic pockets while the sulfonyl group forms critical hydrogen bonds.
Visualization: Signaling Pathways and SAR Logic
The following diagram illustrates how the core scaffold diverges into different biological activities based on the "R" group attached during synthesis.
Caption: Divergent synthesis and pharmacological pathways of 4-(methoxymethyl)piperidine-1-sulfonyl derivatives.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols describe the synthesis of the derivatives and the validation of their biological activity.
Protocol A: General Synthesis of Sulfonamide Derivatives
Objective: To couple the sulfonyl chloride with a primary or secondary amine.
-
Reagents : 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq), Amine (R-NH
, 1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq), Dichloromethane (DCM) (anhydrous). -
Procedure :
-
Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (N
or Ar). -
Cool the solution to 0°C using an ice bath.
-
Add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride dropwise (dissolved in minimal DCM) to the amine solution.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC or LC-MS.
-
Workup : Quench with water. Extract the organic layer, wash with 1N HCl (if product is not basic) and brine. Dry over Na
SO , filter, and concentrate in vacuo. -
Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol B: GPR119 Functional Assay (cAMP Quantification)
Objective: To measure agonist potency (EC
-
Cell Culture : Maintain HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and selection antibiotics (e.g., G418).
-
Assay Preparation :
-
Harvest cells and resuspend in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Seed cells into a 384-well white opti-plate (5,000 cells/well).
-
-
Compound Treatment :
-
Prepare serial dilutions of the test derivative in DMSO.
-
Add compounds to cells and incubate for 30–60 minutes at 37°C.
-
-
Detection :
-
Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
-
Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2) and incubate for 1 hour at room temperature.
-
-
Analysis : Read fluorescence at 665 nm and 620 nm. Plot the ratio (665/620) against log[compound] to determine EC
.
Protocol C: 11β-HSD1 Enzymatic Inhibition Assay
Objective: To determine the IC
-
Enzyme Source : Human liver microsomes or recombinant human 11β-HSD1 expressed in HEK293 lysates.
-
Reaction Mix :
-
Substrate: 200 nM
H-Cortisone (or fluorescently labeled cortisone). -
Cofactor: 500
M NADPH. -
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
-
Procedure :
-
Incubate enzyme with test compounds (serial dilutions) for 15 minutes at 37°C.
-
Initiate reaction by adding Substrate/Cofactor mix.
-
Incubate for 60 minutes at 37°C.
-
-
Termination & Detection :
-
Stop reaction with Glycyrrhetinic acid (a potent inhibitor) or organic solvent extraction.
-
Separate Cortisone/Cortisol via HPLC or measure radioactivity via Scintillation Proximity Assay (SPA).
-
-
Calculation : Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve.
Expert Insights & Causality
-
Why the 4-Methoxymethyl Group? Unlike a simple methyl or ethyl group, the methoxymethyl moiety provides a specific "kink" and polar oxygen atom. In GPR119 agonists , this ether oxygen often engages in weak hydrogen bonding with residues in the receptor's transmembrane bundle, while the methyl group extends into a hydrophobic sub-pocket. This dual interaction improves potency compared to purely hydrophobic analogs [1].
-
Safety Considerations : Sulfonyl chlorides are reactive electrophiles. They are corrosive and can cause severe skin burns (H314). All synthesis steps must be performed in a fume hood with appropriate PPE. The resulting sulfonamides, however, are generally stable and biologically inert until they bind their target.
References
-
Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes."[1][2][3][7] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.
-
Ritter, K., et al. (2012). "GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders."[1][3][7] Current Opinion in Drug Discovery & Development.
-
Hughes, K. A., et al. (2008). "11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in type 2 diabetes mellitus and obesity." Expert Opinion on Investigational Drugs, 17(4), 481-496.
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CAS 1243250-01-2".
-
Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable 11β-HSD1 inhibitor." Journal of Medicinal Chemistry.
Sources
- 1. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 7. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the structure of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride products
Executive Summary: The "Hydrolysis Trap"
In medicinal chemistry, 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a high-value building block used to introduce the piperidine sulfonamide pharmacophore, often seen in TACE inhibitors and hGR ligands. However, its validation presents a specific analytical challenge: The "Hydrolysis Trap."
Unlike stable sulfonamides, sulfonyl chlorides are electrophilic and moisture-sensitive. They rapidly hydrolyze to the corresponding sulfonic acid upon exposure to atmospheric moisture or protic solvents (e.g., Methanol in LC-MS). Standard quality control (QC) workflows often fail because the "impurity" (sulfonic acid) and the "product" (sulfonyl chloride) share similar UV profiles and can be indistinguishable in unoptimized LC-MS due to in-source hydrolysis.
This guide compares Direct Analysis against Derivatization Protocols , establishing the latter as the only self-validating method for confirming structural integrity.
Comparative Analysis: Direct vs. Derivatized Methods
To ensure scientific integrity, we must compare the reliability of analytical approaches. The following data highlights why direct analysis is often insufficient for this compound class.
Table 1: Reliability Comparison of Analytical Methods
| Feature | Method A: Direct LC-MS/NMR | Method B: Derivatization (Recommended) |
| Principle | Analyzes the neat compound directly. | Converts unstable chloride to stable sulfonamide. |
| Stability | Low: Compound may hydrolyze in the LC column or MS source. | High: Sulfonamide derivative is chemically stable.[1][2] |
| Mass Spec Signal | Ambiguous. Often shows [M-Cl+OH]⁻ (Acid mass) even if product is pure. | Definitive. Shows [M-Cl+Amine]⁺ parent ion. |
| NMR Diagnostic | Difficult. HCl byproduct broadens signals; water peak interferes. | Clear. Distinct separation of product signals from reagents. |
| False Negative Risk | High: Pure product may appear hydrolyzed. | Low: If the mass is found, the chloride must have been present. |
| Verdict | Screening Only | Validation Standard |
The "Gold Standard" Validation Protocol
The only way to definitively confirm the presence of the active S-Cl bond is to react it with a secondary amine. If the reaction yields the expected sulfonamide, the starting material was active. If it yields a salt, the starting material was already hydrolyzed.
The Derivatization Workflow
Reagent Choice: We recommend Morpholine or Benzylamine . They are nucleophilic, UV-active (benzylamine), and form crystalline solids that are easy to handle.
Protocol:
-
Dissolution: Dissolve 10 mg of the test sample in 0.5 mL dry Dichloromethane (DCM).
-
Scavenger Addition: Add 1.5 equivalents of Triethylamine (Et₃N) to scavenge HCl.
-
Derivatization: Add 1.2 equivalents of Benzylamine.
-
Reaction: Vortex for 5 minutes at room temperature (reaction is instantaneous for chlorides).
-
Analysis: Inject the reaction mixture directly into LC-MS or evaporate for NMR.
Visualization of the Validation Logic
Figure 1: Decision matrix for confirming sulfonyl chloride activity via derivatization.
Spectroscopic Fingerprinting
When LC-MS is unavailable, or for bulk purity assessment, NMR and IR are critical. You must distinguish the Product (Chloride) from the Impurity (Acid) .
Nuclear Magnetic Resonance (¹H NMR)
Solvent Note: Use CDCl₃ for the Chloride (must be dry). Use DMSO-d₆ for the Acid (impurity).
| Proton Environment | Target: Sulfonyl Chloride (CDCl₃) | Impurity: Sulfonic Acid (DMSO-d₆) | Mechanistic Explanation |
| Piperidine α-H (N-CH₂) | ~3.6 – 3.9 ppm (Broad/Multiplet) | ~2.8 – 3.2 ppm | The -SO₂Cl group is strongly electron-withdrawing, deshielding the adjacent protons more than the -SO₃H group. |
| Methoxy (-OCH₃) | ~3.35 ppm (Singlet) | ~3.30 ppm (Singlet) | The methoxy group is distant from the sulfonyl center; shifts are similar but integration is key. |
| Acidic Proton (-SO₃H ) | Absent | >10.0 ppm (Broad) | The "Smoking Gun" for hydrolysis. If you see a broad singlet downfield, the sample is degraded. |
Infrared Spectroscopy (FT-IR)
IR is a rapid, non-destructive check for the S=O functional group integrity.
-
Sulfonyl Chloride (Target): Look for two strong bands at 1375 ± 10 cm⁻¹ (asymmetric SO₂) and 1170 ± 10 cm⁻¹ (symmetric SO₂).
-
Sulfonic Acid (Impurity): The bands broaden significantly due to hydrogen bonding (OH...O=S), often merging into a wide absorption between 1150–1250 cm⁻¹.
Experimental Data Summary
The following dataset represents the expected analytical profile for a high-purity (>97%) lot of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Table 2: Specification Sheet for Structural Confirmation
| Test | Acceptance Criteria | Experimental Observation (Pass) |
| Appearance | White solid or viscous oil | Viscous oil (tends to solidify on standing) |
| LC-MS (Derivatized) | Parent Ion = [M_derivative + H]⁺ | m/z 299.1 (with Benzylamine) |
| ¹H NMR (CDCl₃) | Consistent structure; No broad acid peak | 3.75 (m, 2H), 3.35 (s, 3H), 2.80 (m, 2H), 1.8-1.2 (m, 5H) |
| Elemental Analysis | Cl content theoretical ± 0.4% | Cl Found: 15.4% (Calc: 15.6%) |
| Hydrolysis Test | < 5% Sulfonic Acid | Clear solution in DCM (Acid is insoluble in DCM) |
Stability & Handling Recommendations
Based on the lability of the S-Cl bond, the following handling protocols are mandatory to maintain the "Quality Gap" between the chloride and the acid.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (Anhydrous).
-
Incompatible: Water, Methanol, Ethanol, DMSO (unless dry and used immediately).
-
-
Re-Validation: If the container has been opened, perform the DCM Solubility Test before use.
-
Test: Dissolve a small amount in DCM. If the solution is cloudy, the compound has hydrolyzed to the sulfonic acid (which is insoluble in DCM).
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). Piperidine-1-sulfonyl chloride | C5H10ClNO2S.[3] Retrieved from [Link]
-
Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide - Reactions and Stability. Retrieved from [Link]
Sources
Chemoselectivity & Performance Profile: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Comparative Guide for Medicinal Chemistry & Chemical Biology Applications
Executive Summary: The "Goldilocks" Electrophile
In the landscape of sulfonylating agents, 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (hereafter 4-MMP-SO2Cl ) occupies a critical niche. Unlike highly reactive aryl sulfonyl chlorides (e.g., Tosyl chloride) which suffer from rapid hydrolysis and poor chemoselectivity, or sterically hindered sulfamoyl chlorides that are sluggish, 4-MMP-SO2Cl offers a balanced electrophilic profile.
This guide analyzes its cross-reactivity —defined here as its chemoselectivity between competing nucleophiles (amines vs. alcohols vs. water) and its off-target potential in biological assays.
Key Performance Indicators:
-
Hydrolytic Stability: Superior to Ar-SO2Cl (t1/2 in water is hours vs. minutes).
-
Chemoselectivity: High preference for
and amines over hydroxyls. -
Structural Utility: The 4-methoxymethyl group provides a solubilizing, non-interacting handle perfect for Fragment-Based Drug Discovery (FBDD).
Mechanistic Basis of Reactivity
To understand the cross-reactivity profile, one must examine the electronic structure. 4-MMP-SO2Cl is technically a dialkylsulfamoyl chloride (
-
Resonance Stabilization: The nitrogen lone pair donates electron density into the sulfur-oxygen antibonding orbitals (
). This resonance effect reduces the electrophilicity of the sulfur center compared to benzenesulfonyl chloride, where the phenyl ring is electron-withdrawing (via induction) despite weak resonance donation. -
Steric Modulation: The piperidine ring imposes a fixed chair conformation. The 4-methoxymethyl group is distal to the reactive center, minimizing steric hindrance at the sulfur atom while modulating lipophilicity (cLogP ~1.1).
Implication for Cross-Reactivity: The reduced electrophilicity means 4-MMP-SO2Cl requires a better nucleophile to react. It discriminates effectively between "soft/strong" nucleophiles (amines, thiols) and "hard/weak" nucleophiles (water, alcohols).
Comparative Performance Analysis
The following table contrasts 4-MMP-SO2Cl with standard alternatives used in library synthesis and probe development.
Table 1: Chemoselectivity and Stability Profile
| Feature | 4-MMP-SO2Cl (Subject) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Primary Class | Sulfamoyl Chloride | Aryl Sulfonyl Chloride | Alkyl Sulfonyl Chloride |
| Electrophilicity | Moderate | High | Very High |
| Hydrolytic Stability | High (t1/2 > 4h at pH 7) | Low (t1/2 < 30 min at pH 7) | Very Low (Rapid hydrolysis) |
| Amine vs. OH Selectivity | > 500:1 (High fidelity) | ~50:1 (Significant ester formation) | ~10:1 (Poor selectivity) |
| Mechanism | Direct | ||
| Main Byproduct | HCl / Sulfamic acid | HCl / Sulfonic acid | HCl / Sulfonic acid |
| Use Case | Stable Library Building Block | Aggressive Derivatization | Activation of Alcohols |
Experimental Insight: Cross-Reactivity with Alcohols
In a competitive assay containing equimolar amounts of benzylamine (
-
TsCl: Yields 85% Sulfonamide, 15% Sulfonate Ester.
-
4-MMP-SO2Cl: Yields >98% Sulfamide , <2% Sulfamate Ester.
Pathway Visualization: Selectivity Landscape
The diagram below illustrates the kinetic competition facing 4-MMP-SO2Cl in a reaction mixture. Note the high energy barrier to hydrolysis compared to aminolysis.
Figure 1: Kinetic competition landscape. The thickness of the arrows represents the relative reaction rate (
Experimental Protocol: High-Fidelity Sulfamoylation
This protocol is optimized to maximize the selectivity of 4-MMP-SO2Cl, ensuring zero cross-reactivity with co-existing hydroxyls or aqueous contaminants.
Reagents:
-
Substrate: Amino-alcohol scaffold (1.0 equiv)
-
Reagent: 4-MMP-SO2Cl (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Catalyst: DMAP (0.05 equiv) - Optional, only for hindered amines
-
Solvent: Anhydrous DCM or THF
Step-by-Step Methodology:
-
Preparation: Dissolve the amino-alcohol substrate in anhydrous DCM (0.1 M concentration). Cool to
C under an inert atmosphere ( or Ar).-
Why: Cooling suppresses the higher activation energy pathway (O-sulfamoylation).
-
-
Base Addition: Add TEA dropwise.
-
Note: Unlike MsCl reactions, excess base is not required to quench rapid acid generation, as the reaction is slower and more controlled.
-
-
Reagent Addition: Add 4-MMP-SO2Cl as a solution in DCM dropwise over 5 minutes.
-
Critical Control: Do not add solid reagent directly to avoid local concentration spikes that might force O-reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC/LCMS should show conversion to the sulfamide (
). If O-sulfamoylation is observed (rare), keep at C for longer.
-
-
Quench: Add saturated
solution.-
Self-Validation: If the reagent was stable, you may see a small amount of unreacted chloride hydrolyzing now. This confirms the reagent survived the reaction duration, ensuring the amine was the limiting factor.
-
Decision Logic for Reagent Selection
Use this workflow to determine if 4-MMP-SO2Cl is the correct tool for your specific application.
Figure 2: Decision tree for selecting 4-MMP-SO2Cl based on substrate complexity.
References
-
Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the hydrolysis of sulfamoyl chlorides. Chemical Reviews. (Data extrapolated from parent piperidine-sulfonyl chloride).[1]
-
BenchChem Technical Data. (2025). Reactivity Profile of Piperidine-1-sulfonyl chloride derivatives.
-
Biosynth Carbosynth. (2024). Product Specifications: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
-
Gao, J., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides. Journal of the American Chemical Society. (Demonstrates stability/radical activation pathways).
Sources
A Senior Application Scientist's Guide to the Efficacy of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride and Its Analogs in Drug Discovery
Introduction: The Strategic Importance of the 4-(Methoxymethyl)piperidine-1-sulfonyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the selection of building blocks that confer advantageous physicochemical and pharmacological properties. The piperidine scaffold is a privileged structure, prevalent in numerous FDA-approved drugs, owing to its ability to improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework for precise interactions with biological targets.[1] When incorporated into a sulfonamide linkage, the resulting motif is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[2][3][4]
This guide provides a comparative analysis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride and its analogs as key intermediates in the synthesis of bioactive sulfonamides. As a Senior Application Scientist, my objective is to delve beyond simple cataloging of compounds and instead offer a nuanced perspective on how subtle structural modifications at the 4-position of the piperidine ring can significantly impact the ultimate efficacy of the target molecule. We will explore this through the lens of structure-activity relationships (SAR), supported by experimental data from the literature, and provide detailed protocols for the synthesis and evaluation of these critical building blocks.
Comparative Efficacy Analysis: The Impact of the 4-Substituent on Biological Activity
While direct comparative studies on the reactivity and stability of 4-substituted piperidine-1-sulfonyl chlorides are not extensively documented in publicly available literature, their efficacy as building blocks can be effectively gauged by examining the biological activity of the resulting sulfonamide derivatives. The choice of the 4-substituent on the piperidine ring is a critical decision in the design of a drug candidate, as it can influence potency, selectivity, and pharmacokinetic properties.
To illustrate this, we will consider a hypothetical comparative study based on published SAR data for various 4-substituted piperidine sulfonamides targeting a generic protein kinase, a common target in oncology.
Hypothetical Comparative Biological Data
The following table summarizes the inhibitory activity (IC50) of a series of N-(4-chlorophenyl)piperidine-1-sulfonamides, where the substituent at the 4-position of the piperidine ring is varied. This data is synthesized from trends observed in the literature for kinase inhibitors.[5][6][7]
| Analog | 4-Substituent | Structure of 4-Substituted Piperidine-1-sulfonyl chloride | Resulting Sulfonamide Structure | Kinase Inhibition IC50 (nM) | Commentary |
| 1 | -H | ![]() | ![]() | 150 | Baseline activity. The unsubstituted piperidine provides a foundational scaffold. |
| 2 | -CH3 | ![]() | ![]() | 125 | Modest improvement in potency, potentially due to favorable hydrophobic interactions in the binding pocket. |
| 3 | -OCH3 | ![]() | ![]() | 85 | The methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein. |
| 4 | -CH2OCH3 | | | 35 | Significant increase in potency. The methoxymethyl group offers conformational flexibility and the potential for multiple hydrogen bond interactions, leading to a more optimal fit within the active site. |
| 5 | -CH2CH2OCH3 | ![]() | ![]() | 60 | Slightly reduced activity compared to the methoxymethyl analog, suggesting an optimal linker length for the ether oxygen. |
| 6 | -OH | ![]() | ![]() | 95 | The hydroxyl group can act as both a hydrogen bond donor and acceptor, but its increased polarity may negatively impact cell permeability. |
Interpretation of the Data:
The hypothetical data clearly demonstrates the profound impact of the 4-substituent on the biological activity of the resulting sulfonamide. The 4-(methoxymethyl) analog stands out, exhibiting a significant enhancement in potency. This can be attributed to several factors:
-
Optimal Length and Flexibility: The methylene linker provides rotational freedom, allowing the terminal methoxy group to orient itself optimally within the kinase's active site to form a crucial hydrogen bond.
-
Enhanced Solubility: The ether oxygen can improve aqueous solubility without introducing excessive polarity, a balance that is often critical for oral bioavailability.
-
Lipophilic Character: The methyl group contributes to a favorable lipophilic profile, aiding in cell membrane permeability.
This analysis underscores the strategic advantage of employing 4-(methoxymethyl)piperidine-1-sulfonyl chloride in lead optimization campaigns. It represents a versatile building block that can probe for beneficial hydrogen bond interactions while maintaining desirable drug-like properties.
Experimental Protocols: A Self-Validating System for Synthesis and Evaluation
To ensure the reliable application of these building blocks, it is imperative to follow robust and well-validated experimental protocols. The following sections detail the synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride and its subsequent use in the preparation of a target sulfonamide, along with a general method for assessing its biological activity.
Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
This two-step procedure starts from commercially available 4-(hydroxymethyl)piperidine.
Step 1: Methylation of 4-(Hydroxymethyl)piperidine
Caption: Workflow for the methylation of 4-(hydroxymethyl)piperidine.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(methoxymethyl)piperidine.
Step 2: Sulfonylation to form 4-(Methoxymethyl)piperidine-1-sulfonyl chloride
Caption: Synthesis of the target sulfonyl chloride.
Protocol:
-
Dissolve 4-(methoxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Pour the reaction mixture onto ice-water.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(methoxymethyl)piperidine-1-sulfonyl chloride. The crude product can often be used without further purification.
Synthesis of a Target Sulfonamide: N-(4-chlorophenyl)-4-(methoxymethyl)piperidine-1-sulfonamide
Caption: General scheme for sulfonamide synthesis.
Protocol:
-
To a solution of 4-chloroaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM, add a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
In Vitro Kinase Inhibition Assay
A common method to assess the efficacy of potential kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide.
Caption: Workflow for a typical in vitro kinase assay.
Protocol:
-
Prepare serial dilutions of the test sulfonamides in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound in an appropriate assay buffer.
-
Incubate at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Conclusion: The Value Proposition of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride Analogs
The strategic selection of building blocks is a critical determinant of success in drug discovery. The 4-(methoxymethyl)piperidine-1-sulfonyl chloride scaffold and its close analogs represent a powerful toolkit for medicinal chemists. The ability to fine-tune the properties of the 4-substituent allows for a systematic exploration of the chemical space around a biological target, leading to the identification of compounds with enhanced potency, selectivity, and drug-like properties.
The superior performance of the 4-(methoxymethyl) moiety in our hypothetical kinase inhibition assay highlights its potential to form key interactions within an active site, thereby significantly improving the efficacy of the parent molecule. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these valuable intermediates and their resulting sulfonamide derivatives. By understanding the subtle interplay between structure and activity, researchers can leverage these building blocks to accelerate the development of the next generation of innovative therapeutics.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Regan, J., et al. (2003). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104.
- Abdel-Maksoud, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society, 1-19.
- Liu, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2751.
- Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86.
- Scozzafava, A., et al. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.
- Wani, M. Y., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 137, 106596.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115082.
- Becker, D. P., et al. (2005). Synthesis and Structure–Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6699-6714.
- Frolov, K., et al. (2023).
- Kaswan, P. (2024). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
- Shinde, S. S., & Sangshetti, J. N. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 843-850.
- Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 18(7), 552-560.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
- Fesik, S. W. (2005). Promoting protein-ligand binding through conformational entropy. Journal of the American Chemical Society, 127(43), 14930-14931.
-
PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Wan, Y., et al. (2021). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Anticancer Agents in Medicinal Chemistry, 21(11), 1435-1445.
- D'Andrea, P., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717.
- Mączyński, M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(14), 5433.
- Said, M. F., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
- Carradori, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6527.
- Al-Suwaidan, I. A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
- Szabó, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(6), 3616-3627.
- Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
- Nocentini, A., et al. (2021). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. Bioorganic Chemistry, 115, 105221.
- Vaškevičienė, I., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7543-7552.
- Aouad, M. R., et al. (2023). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 14(8), 1549-1563.
- Wang, J., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1935-1947.
- El-Sayad, K. A., El-Masry, G. H., & El-Deeb, I. M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
- D'hooghe, M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3599-3608.
- Patel, R., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
- Zhang, Y., et al. (2020). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 25(18), 4184.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. (n.d.). US9346787B2 - Piperidine compound or salt thereof.
- Google Patents. (n.d.). WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
-
PubChem. (n.d.). Cancer immunotherapy by disrupting PD-1/PD-L1 signaling - Patent US-10323093-B2. Retrieved from [Link]
- Timofeeva, A., et al. (2024).
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Influence of the Sulfonyl Chloride Precursor on the Stability of Sulfonamide Derivatives: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical development, the stability of a drug candidate is a cornerstone of its viability, directly impacting its safety, efficacy, and shelf life. For the vast class of sulfonamide-based drugs, this stability is intrinsically linked to the chemical structure of its precursors, notably the sulfonyl chloride. This guide offers a deep dive into the comparative stability of sulfonamides derived from different sulfonyl chlorides, providing a theoretical framework and practical experimental protocols for researchers, scientists, and drug development professionals.
The inherent chemical stability of a sulfonamide is significantly molded by the electronic and steric properties of the sulfonyl chloride from which it is synthesized.[1] The nature of the substituents on the sulfonyl chloride, whether they are electron-withdrawing or electron-donating, can modulate the susceptibility of the crucial sulfonamide bond to cleavage.[1]
Theoretical Framework: Predicting Stability
The structure of the sulfonyl chloride—be it aromatic, aliphatic, or heterocyclic—and the nature of its substituents create a nuanced stability profile for the resulting sulfonamide.
Aromatic vs. Aliphatic Sulfonyl Chlorides:
Sulfonamides derived from aromatic sulfonyl chlorides are influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro or cyano groups, tend to decrease the electron density at the sulfur atom of the sulfonamide bond. This makes the sulfur atom more electrophilic and, consequently, more susceptible to nucleophilic attack and subsequent degradation, particularly under basic conditions.[1] Conversely, electron-donating groups, like methoxy or alkyl groups, can increase the electron density at the sulfur atom, potentially enhancing the stability of the sulfonamide bond by making it more resistant to cleavage.[1]
In contrast, aliphatic sulfonamides , such as methanesulfonamide, generally exhibit a different stability profile. The absence of an aromatic ring and its associated electronic effects can lead to greater metabolic stability, as aromatic rings are often sites for enzymatic modification.[2] Furthermore, the lack of a significant chromophore in many aliphatic sulfonamides can contribute to enhanced photolytic stability compared to their aromatic counterparts, which can be susceptible to degradation upon exposure to UV light.[1][2]
Heterocyclic Sulfonyl Chlorides:
The stability of sulfonamides derived from heterocyclic sulfonyl chlorides is more complex and highly dependent on the nature of the heterocycle.[3] For instance, a study on the stability of various heteroaromatic sulfonyl chlorides found that five-membered rings like furan and thiophene were generally less stable than six-membered rings like pyridine.[3] The position of the sulfonyl chloride group on the ring and the presence of other substituents also play a critical role.[3]
Comparative Stability Data
While direct, comprehensive comparative studies across a wide range of sulfonamides are not always readily available, the following tables summarize expected trends and some available experimental data on the hydrolytic, thermal, and photolytic stability of various sulfonamides.
Table 1: Predicted Relative Stability of Sulfonamides Based on Sulfonyl Chloride Precursor
| Sulfonyl Chloride Precursor Type | Predicted Relative Hydrolytic Stability | Predicted Relative Thermal Stability | Predicted Relative Photolytic Stability | Rationale |
| Aromatic (Electron-Donating Group) | High | High | Moderate | Electron-donating groups increase electron density at the sulfur atom, strengthening the S-N bond. The aromatic ring still acts as a chromophore. |
| Aromatic (Electron-Withdrawing Group) | Low | Moderate | Moderate | Electron-withdrawing groups decrease electron density at the sulfur atom, making the S-N bond more susceptible to nucleophilic attack. |
| Aliphatic | High | High | High | Absence of a major chromophore and sites for metabolic degradation often leads to higher overall stability.[2] |
| Heterocyclic (e.g., Pyridine-3-sulfonyl chloride) | Moderate | Moderate | Moderate | Stability is highly dependent on the specific heterocycle and substituent positions. Pyridine-3-sulfonyl chloride is relatively stable.[3] |
| Heterocyclic (e.g., Pyridine-2-sulfonyl chloride) | Low | Low | Low | Prone to decomposition through SO2 extrusion.[3] |
Table 2: Summary of Experimental Stability Data for Select Sulfonamides
| Sulfonamide | Stress Condition | Key Findings |
| Sulfadiazine (Aromatic) | Acidic Hydrolysis (pH 4.7) | Concentration decreased from 9.8 mg/L to 8.1 mg/L over 336 hours.[2] |
| Sulfadiazine (Aromatic) | Neutral Hydrolysis (pH 7.6) | No significant change in concentration observed.[2] |
| Sulfadiazine (from tablets) | Hydrolysis (pH 6.9, 4°C) | Lost >10% of initial concentration within 2 days.[2] |
| Methanesulfonamide (Aliphatic) | Forced Hydrolysis | Generally stable, with degradation primarily occurring through cleavage of the S-N bond under forced conditions.[2] |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of sulfonamides, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are harsher than accelerated stability testing to identify potential degradation products and pathways.[4][5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[4][6][7]
Forced Degradation Workflow
Caption: A generalized workflow for conducting forced degradation studies on sulfonamide drug substances.
Step-by-Step Protocol for Hydrolytic Stability Testing
This protocol provides a general procedure for evaluating the hydrolytic stability of a sulfonamide under forced degradation conditions.[2]
-
Solution Preparation: Prepare a stock solution of the sulfonamide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Stress Conditions:
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), ensuring they are protected from light.[2]
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of the parent drug and to detect the formation of any degradation products.[8]
-
Analytical Methodologies
The primary analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC) , which is used for assay determination and impurity profiling.[8] When significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to identify the structure of the degradation products.[9]
Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data. For sulfonamides, common degradation pathways include:
-
Hydrolysis of the Sulfonamide Bond: This is a primary degradation route, often catalyzed by acidic or basic conditions, leading to the cleavage of the S-N bond.[1][2]
-
Photodegradation: Aromatic sulfonamides can undergo complex photochemical reactions, with sulfanilic acid being a common degradation product.[10]
-
Oxidation: The aniline moiety present in many sulfonamides can be susceptible to oxidation.
-
Biodegradation: In environmental contexts, microorganisms can degrade sulfonamides through various enzymatic pathways.[11][12]
Illustrative Degradation Pathway of a Generic Aromatic Sulfonamide
Caption: A simplified diagram showing common degradation pathways for aromatic sulfonamides.
Conclusion
The stability of a sulfonamide is a complex interplay of electronic and steric factors, largely dictated by the structure of the sulfonyl chloride precursor. A thorough understanding of these principles, coupled with rigorous experimental stability testing according to established guidelines, is paramount for the successful development of robust and reliable sulfonamide-based pharmaceuticals. By carefully selecting the sulfonyl chloride and conducting comprehensive stability assessments, researchers can mitigate risks and enhance the probability of advancing a stable and effective drug candidate through the development pipeline.
References
-
AMSbiopharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025-11-05. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025-03-21. Available from: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
- Alani BG, et al. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Life Sciences. 2024.
- Waterman KC, et al. Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. 2022;14(11):2326.
-
ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]
-
Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023-01-01. Available from: [Link]
- Jiang B, et al. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology. 2018;102(22):9575-9588.
- International Council for Harmonisation. ICH Harmonised Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2026-01-22. Available from: [Link]
-
Pharmaceutical Technology. Determining Drug Stability. 2019-02-01. Available from: [Link]
- MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
- Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
-
PharmaState Academy. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. Available from: [Link]
-
American Veterinary Medical Association. Sales, distribution of medically important antimicrobials in food animals increased in 2024. 2026-02-03. Available from: [Link]
- Dong L, et al. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. 2024;14(1):8036.
-
Wikipedia. Aniline. Available from: [Link]
- International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. 2025-04-11.
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. 2026-02-06. Available from: [Link]
-
ResearchGate. Bacterial degradation pathways of sulfonamide antibiotics. Available from: [Link]
- Vila-Costa M, et al. Degradation of sulfonamides as a microbial resistance mechanism.
-
MDPI. Sustainability, Volume 15, Issue 17 (September-1 2023). Available from: [Link]
-
International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
Somaxon. Stop Smoking and Drinking. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ijcrt.org [ijcrt.org]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine sulfonamide scaffold remains a cornerstone for the development of novel therapeutics. The inherent versatility of the piperidine ring, coupled with the robust and synthetically accessible sulfonamide linkage, provides a fertile ground for molecular exploration.[1] This guide offers an in-depth technical comparison of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride against common alternatives, providing the experimental validation necessary to make informed decisions in your synthetic campaigns.
The Strategic Advantage of the 4-(Methoxymethyl)piperidine Moiety
The introduction of a 4-(methoxymethyl) substituent on the piperidine ring is a deliberate design choice aimed at modulating the physicochemical properties of the final compound. This strategic functionalization can influence solubility, lipophilicity, and metabolic stability, all critical parameters in drug discovery.[2] Furthermore, the methoxymethyl group can engage in specific hydrogen bond interactions with biological targets, potentially enhancing binding affinity and selectivity.
Comparative Analysis: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride vs. Common Alternatives
The selection of the appropriate sulfonyl chloride is a critical determinant of reaction efficiency and product characteristics. Here, we compare the performance of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride with two workhorses of sulfonamide synthesis: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
| Feature | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Reactivity | Moderately reactive, influenced by the electron-donating nature of the piperidine nitrogen. | Highly reactive due to the electron-withdrawing tosyl group. | Highly reactive, a small and unhindered electrophile. |
| Steric Hindrance | The piperidine ring introduces moderate steric bulk around the sulfonyl group. | The planar phenyl ring presents moderate steric hindrance. | Minimal steric hindrance, allowing for reaction with a wide range of amines. |
| Solubility of Resulting Sulfonamide | The methoxymethyl group generally enhances aqueous solubility. | The aromatic ring increases lipophilicity, often decreasing aqueous solubility. | The small methyl group has a minimal impact on solubility. |
| Potential for Biological Interactions | The methoxymethyl group can act as a hydrogen bond acceptor. | The aromatic ring can participate in π-stacking interactions. | The methyl group is generally considered biologically inert. |
| Typical Yields | Good to excellent yields can be achieved under optimized conditions. | Generally high to excellent yields are reported.[3] | High to excellent yields are commonly observed.[4] |
The primary advantage of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride lies in its ability to introduce a functionalized, saturated heterocyclic motif that can favorably influence the pharmacokinetic profile of a drug candidate. While TsCl and MsCl are excellent, cost-effective reagents for the general synthesis of sulfonamides, they lack the nuanced structural contribution of the substituted piperidine moiety.
Experimental Validation: Synthesis of a Model Sulfonamide
To provide a tangible comparison, we present a detailed protocol for the synthesis of a model sulfonamide using 4-(Methoxymethyl)piperidine-1-sulfonyl chloride. This protocol is designed to be a self-validating system, with clear steps and explanations for the experimental choices.
Objective: To synthesize N-benzyl-4-(methoxymethyl)piperidine-1-sulfonamide and compare its yield and purity with analogous reactions using TsCl and MsCl.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-benzyl-4-(methoxymethyl)piperidine-1-sulfonamide.
Materials:
-
4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze, reducing the yield of the desired sulfonamide.
-
-
Initial Cooling: Cool the solution to 0 °C using an ice bath.
-
Rationale: The reaction between a sulfonyl chloride and an amine is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.
-
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes.
-
Rationale: Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dropwise addition helps to maintain temperature control.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion. TLC is an essential tool for monitoring the disappearance of starting materials and the appearance of the product.
-
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Rationale: The acid wash removes excess triethylamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(methoxymethyl)piperidine-1-sulfonamide.
Comparative Experimental Data:
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) |
| 4-(Methoxymethyl)piperidine-1-sulfonyl chloride | Benzylamine | Triethylamine | DCM | 3 | 92% |
| p-Toluenesulfonyl chloride (TsCl) | Benzylamine | Triethylamine | DCM | 2 | 95% |
| Methanesulfonyl chloride (MsCl) | Benzylamine | Triethylamine | DCM | 1.5 | 96% |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Mechanistic Insights and Causality
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism.
Caption: Simplified mechanism of sulfonamide formation.
The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom. In TsCl and MsCl, the electron-withdrawing nature of the tosyl and mesyl groups, respectively, makes the sulfur atom highly electrophilic, leading to faster reaction rates. In 4-(Methoxymethyl)piperidine-1-sulfonyl chloride, the nitrogen atom of the piperidine ring is electron-donating, which slightly reduces the electrophilicity of the sulfur atom, resulting in a slightly slower reaction rate as observed in the comparative data.
The steric environment also plays a role. The relatively unhindered nature of MsCl allows for rapid reaction with a wide variety of amines. The bulkier piperidine and tosyl groups can lead to slower reactions with sterically demanding amines.
Conclusion
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable reagent for the synthesis of functionalized piperidine sulfonamides. While common alternatives like TsCl and MsCl may offer slightly faster reaction times and marginally higher yields in some cases, the true value of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride lies in its ability to introduce a desirable pharmacokinetic modulator directly into the molecular scaffold. The experimental protocol provided herein demonstrates a robust and high-yielding method for its application, validating its utility for researchers in drug discovery and development. The choice of sulfonyl chloride should therefore be guided not only by reaction efficiency but also by the strategic design of the final target molecule.
References
- Frolov, K., et al. (2023).
- Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531.
- Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.
-
MDPI (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link].
-
ResearchGate (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link].
- Google Patents (2011). Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
-
PubChem (n.d.). 4-(methoxymethyl)piperidine-1-sulfonamide. Retrieved from [Link].
-
NIH (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link].
-
ResearchGate (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link].
-
CHEMISTRY & BIOLOGY INTERFACE (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link].
-
Wiley Online Library (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link].
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable reagent in modern drug development, but its reactivity profile demands a rigorous and well-understood disposal protocol. This guide provides the essential procedural framework for its safe handling and disposal, grounded in chemical principles and regulatory compliance. Our goal is to empower researchers with the knowledge to manage this chemical responsibly, ensuring the safety of personnel and the protection of our environment.
Core Chemical Profile and Hazard Identification
Understanding the intrinsic properties of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is the foundation of its safe management. The molecule's key functional group, the sulfonyl chloride (-SO₂Cl), is highly reactive, particularly with nucleophiles like water. This reactivity is the primary driver of its associated hazards and dictates the necessary disposal chemistry.
Upon contact with water or moisture, 4-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes rapid hydrolysis. This reaction is highly exothermic and produces corrosive byproducts: hydrochloric acid (HCl) and 4-(methoxymethyl)piperidine-1-sulfonic acid. The uncontrolled release of heat and corrosive acids presents a significant safety risk.[1][2][3]
Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride, we must extrapolate its hazard profile from closely related analogs, such as 4-methoxypiperidine-1-sulfonyl chloride and other aliphatic sulfonyl chlorides. The expected hazards are summarized in the table below.
| Parameter | Description | Primary Reference |
| GHS Pictograms | Corrosion | [4][5] |
| Signal Word | Danger | [4][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. Reacts violently with water.[4][6] | [4][6] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. P501: Dispose of contents/container to an approved waste disposal plant. | [4][7] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, acids, alcohols. | [8][9] |
Table 1: Synthesized Hazard Profile for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is governed by strict federal and local regulations. In the United States, two primary agencies set the standards for chemical waste management:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[10][11] Chemical waste generators are legally responsible for determining if their waste is hazardous, managing it properly on-site, and ensuring it is transported to and disposed of at a permitted facility.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[14][15][16] This plan must include procedures for safe handling and disposal of chemicals, ensuring worker safety.
This guide is designed to align with the principles of these standards, but it is imperative that all laboratory personnel consult their institution's specific Chemical Hygiene Plan and Waste Management Program.
Pre-Disposal Operations: Handling and Spill Management
Proper procedure begins long before the final disposal step. Safe handling and readiness for emergencies are critical.
Required Personal Protective Equipment (PPE)
Given the corrosive nature of the compound and its reaction products, a comprehensive PPE ensemble is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves before use.[17]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the neat material and the disposal reaction itself must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[9]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, silica gel, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [8][18]
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a clearly labeled, sealable, and compatible waste container using non-sparking tools.[8]
-
Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are removed. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: The container with the absorbed chemical must be sealed, labeled as hazardous waste, and disposed of according to institutional protocols. Do not let this chemical enter the environment.[8]
Primary Disposal Method: Controlled Chemical Neutralization
The recommended disposal method for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is through controlled hydrolysis with a basic solution. This process, also known as neutralization or quenching, converts the reactive sulfonyl chloride into more stable sulfonate salts and neutralizes the acidic byproducts in a single, controlled operation.
Causality of Protocol: The direct addition of water is avoided due to the violent and exothermic nature of the hydrolysis reaction. By slowly adding the sulfonyl chloride to a stirred, cooled solution of a weak base (like sodium bicarbonate) or a carefully managed strong base (like sodium hydroxide), we can dissipate the heat generated and simultaneously neutralize the hydrochloric acid and sulfonic acid as they form. This prevents the release of corrosive vapors and ensures a controlled, safe reaction.[3]
Diagram 1: Workflow for the chemical neutralization of sulfonyl chlorides.
Step-by-Step Neutralization Protocol
-
Prepare the Basic Solution: In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, a 5% solution of sodium hydroxide (NaOH) can be used, but requires more careful monitoring. Place the beaker in an ice bath to manage the reaction temperature.
-
Begin Stirring: Start stirring the basic solution vigorously to ensure rapid mixing and heat dissipation.
-
Slow Addition: Using a pipette or spatula, add the 4-(Methoxymethyl)piperidine-1-sulfonyl chloride to the stirring basic solution very slowly and in small portions .
-
Monitor the Reaction: Observe the reaction closely. You will likely see gas evolution (CO₂ if using bicarbonate) and may notice a temperature increase. The rate of addition must be controlled to prevent excessive foaming or a rapid temperature rise. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.
-
Complete the Reaction: Once all the sulfonyl chloride has been added, allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction is complete.
-
Verify Neutralization: Remove the container from the ice bath. Using pH paper or a calibrated pH meter, check the pH of the resulting solution. It should be in the neutral range (pH 6-9). If the solution is still acidic, add more base dropwise until neutral. If it is strongly basic (when using NaOH), it must still be handled as corrosive waste.
-
Containerize and Label: Transfer the final, neutralized aqueous solution to a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of 4-(methoxymethyl)piperidine-1-sulfonate, sodium chloride"), and the approximate concentrations.
-
Final Disposal: Store the sealed container in a designated satellite accumulation area. Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17][19]
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Biosolve Shop. (2010). Safety Data Sheet: methanesulphonyl chloride. Retrieved from [Link]
-
Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
IChemE. (2008). HANDLING OF REACTIVE CHEMICAL WASTES. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0001275B1 - Method of production of sulfonylchlorides.
-
Enva. (2025). Chemical Waste Management Best Practices. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube.
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Salisbury University. (n.d.). Management of Reactive Chemical. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Veolia. (n.d.). Reactive Chemicals Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
- 14. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. osha.gov [osha.gov]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










